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N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Documentation Hub

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  • Product: N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine
  • CAS: 1038280-67-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Introduction: A Molecule in Context N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is a tertiary amine featu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Introduction: A Molecule in Context

N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is a tertiary amine featuring a thiophene moiety. While not a widely studied compound, its structural motifs—a thiophene ring, common in medicinal chemistry for its bioisosteric relationship with the benzene ring, and a tertiary amine group, crucial for modulating basicity and receptor interactions—suggest its potential as a scaffold or intermediate in drug discovery programs. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the foundational step in any rational drug development process, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This guide provides a comprehensive framework for the characterization of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides actionable, self-validating protocols for determining the core properties that govern a molecule's behavior from the bench to a potential clinical setting.

Core Molecular & Physical Properties

The initial characterization begins with the molecule's fundamental attributes. These values are the bedrock upon which all other experimental data are interpreted.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₇NOSCalculated
Molecular Weight 199.31 g/mol Calculated
Chemical Structure

Physical Form Colorless to pale yellow liquid (Predicted)Based on similar structures
Boiling Point 105-108 °C at 0.5 mmHgSupplier Data

Lipophilicity: The Gateway to Membrane Permeability

Lipophilicity, quantified as the partition coefficient (LogP), is arguably one of the most critical physicochemical parameters in drug design. It governs how a compound distributes between aqueous (e.g., blood plasma) and lipid (e.g., cell membranes) environments, directly impacting absorption and distribution. For N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine, the interplay between the polar amine and ether groups and the non-polar thiophene and alkyl chains makes experimental determination essential.

Authoritative Method: OECD 107 Shake-Flask Method

The gold standard for LogP determination is the "shake-flask" method, as detailed in the OECD Guideline for the Testing of Chemicals, No. 107. Its trustworthiness lies in its direct measurement of partitioning between two immiscible phases, typically n-octanol and water, mimicking the body's lipid and aqueous environments.

Experimental Protocol: Shake-Flask LogP Determination
  • Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer, to mimic physiological conditions). This is achieved by vigorously mixing the two phases for 24 hours and allowing them to separate.

  • Stock Solution: Prepare a stock solution of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine in n-octanol at a concentration that ensures accurate detection in both phases (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine a precise volume of the saturated water phase (e.g., 50 mL) and a smaller, precise volume of the n-octanol stock solution (e.g., 5 mL).

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to facilitate partitioning. Subsequently, centrifuge the mixture at low speed (e.g., 2000 rpm) for 15 minutes to ensure complete phase separation.

  • Sampling & Analysis: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the amine in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as the thiophene ring provides a strong chromophore.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is its base-10 logarithm:

    • P = [Amine]octanol / [Amine]aqueous

    • LogP = log10(P)

Workflow for LogP Determination

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 Mix n-octanol & water (24h equilibration) P2 Separate Phases P1->P2 Creates mutually saturated phases E1 Prepare Amine Stock in saturated n-octanol P2->E1 E2 Combine Stock & saturated water in separatory funnel P2->E2 E1->E2 E3 Shake to Equilibrate E2->E3 E4 Centrifuge for Phase Separation E3->E4 A1 Sample n-octanol & aqueous phases E4->A1 A2 Analyze Concentration (HPLC-UV) A1->A2 A3 Calculate LogP = log([C]oct / [C]aq) A2->A3

Caption: Workflow for Shake-Flask LogP determination.

Aqueous Solubility: A Prerequisite for Bioavailability

For a compound to be pharmacologically active, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The tertiary amine in N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is expected to be protonated at physiological pH, which should enhance its aqueous solubility compared to a neutral analogue. However, the non-polar regions of the molecule will counteract this effect.

Authoritative Method: Thermodynamic Shake-Flask Solubility

The definitive method for determining thermodynamic solubility involves equilibrating an excess of the compound in a solvent and measuring the concentration of the resulting saturated solution. This method is considered authoritative because it measures the true equilibrium solubility, a thermodynamically stable state.

Experimental Protocol: Equilibrium Solubility Determination
  • System Preparation: Add an excess amount of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid/liquid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., 14,000 rpm) to remove all undissolved material.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved amine using a validated HPLC-UV method against a standard curve.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.

Workflow for Aqueous Solubility Assay

G S1 Add excess Amine to pH buffers (e.g., 2.0, 7.4) S2 Equilibrate with agitation (24-48h at constant temp) S1->S2 S3 Separate solid from liquid (Centrifuge or Filter) S2->S3 S4 Sample clear supernatant S3->S4 S5 Quantify Concentration (HPLC-UV vs. Standard Curve) S4->S5

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Dissociation Constant (pKa): The Ionization Switch

The pKa value dictates the degree of ionization of a compound at a given pH. For N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine, the tertiary amine is the key ionizable group. Its pKa will determine the ratio of the charged (protonated) to uncharged (free base) form at physiological pH (~7.4). This ratio profoundly affects solubility, membrane permeability, and receptor binding.

Authoritative Method: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally. The pKa is derived from the inflection point of the resulting titration curve.

Experimental Protocol: Potentiometric pKa Determination
  • Sample Preparation: Accurately weigh and dissolve a sample of the amine in a solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Acidification: First, titrate the solution with a standardized acid (e.g., 0.1 M HCl) to fully protonate all amine molecules.

  • Titration with Base: Titrate the acidified solution with a standardized base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized to the free base. This point corresponds to the flattest region of the buffer zone in the titration curve. Advanced software can calculate the pKa precisely using the derivative of the curve.

Principle of pKa Determination by Titration

G Titration Principle: BH⁺ ⇌ B + H⁺ Start Start Point (All Amine as BH⁺) Low pH Mid Half-Equivalence Point [BH⁺] = [B] pH = pKa Start->Mid + 0.5 eq. OH⁻ End Equivalence Point (All Amine as B) High pH Mid->End + 0.5 eq. OH⁻

Exploratory

Solubility of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine in organic solvents

This guide serves as a technical blueprint for the solubility profiling and solvent selection of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine . It is designed for process chemists and formulation scientists requiring a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the solubility profiling and solvent selection of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine . It is designed for process chemists and formulation scientists requiring a rational, mechanism-based approach to handling this intermediate.[1][2][3][4]

Technical Guide & Process Optimization Framework

Executive Summary & Molecular Analysis

Compound: N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Class: Secondary Amine / Thiophene Derivative Application: Pharmaceutical Intermediate (typically for CNS-active agents or opioid receptor modulators).[1][2][3][4]

Successful handling of this molecule requires understanding its amphiphilic nature .[1][2][3][4] It possesses a distinct "push-pull" solubility profile driven by three structural domains:

  • Lipophilic Domain (Thiophene + Ethyl Linker): Drives solubility in non-polar aromatics (Toluene) and chlorinated solvents.[1][2][3][4]

  • Hydrophilic/Polar Domain (Methoxypropyl tail): Increases miscibility in alcohols and ethers compared to simple alkyl amines.[1][2][3][4]

  • pH-Switchable Core (Secondary Amine): The nitrogen center (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) acts as a solubility toggle.[1][2][4] It is lipophilic in its free base form and highly water-soluble in its protonated (salt) form.[1][2][3][4]
    
Predicted Solubility Profile

Note: Values below are categorized based on functional group contribution theory (Group Contribution Method) and standard behavior of thiophene-alkylamines.

Solvent ClassRepresentative SolventSolubility (Free Base)Solubility (Salt Form - HCl)Mechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) ModerateExcellent solvation of the thiophene ring; primary choice for extractions.[1][2][3][4]
Polar Protic Methanol / EthanolHigh (Miscible) High (>50 mg/mL) The methoxy tail and amine H-bonding facilitate high solubility in alcohols.[1][2][3][4]
Polar Aprotic DMSO / DMFHigh (Miscible) HighUniversal solvation; difficult to remove during processing.[1][2][3][4]
Ethers THF / MTBEHigh LowGood for free base; MTBE is an excellent anti-solvent for crystallizing the salt.[1][2][3][4]
Aromatics TolueneHigh Very LowThiophene-Toluene ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

stacking enhances free base solubility.[1][2][4]
Alkanes Heptane / HexaneModerate Insoluble The polar methoxy group reduces solubility compared to pure alkyl amines.[1][2][3][4] Useful for oiling-out purification.[1][2][3][4]
Aqueous Water (pH > 11)Low (<1 mg/mL) InsolubleFree base is hydrophobic.[1][2][3][4]
Aqueous Water (pH < 4)High (as salt)High (>100 mg/mL) Protonation forms a cationic species, fully solvated by water.[1][2][3][4]
Experimental Protocols (Self-Validating Systems)
Protocol A: Gravimetric Solubility Determination (Standard)

Use this protocol to generate precise solubility curves for regulatory filing.[1][2][3][4]

  • Preparation: Weigh 100 mg of the amine into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments while stirring at 25°C.
    
  • Observation:

    • Dissolution: If the solution becomes clear, calculate solubility (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1][2][4]
      
    • Saturation: If solid/oil remains after 1 mL, filter the supernatant.[1][2][3]

  • Quantification: Evaporate the filtrate to dryness and weigh the residue.

    • Validation: The residue weight must match the initial mass minus the undissolved filter cake.[1][2][3][4]

Protocol B: pH-Dependent Partitioning (LogD Screening)

Critical for extraction workups.[1][2][3][4]

  • Biphasic System: Mix 5 mL MTBE (organic) and 5 mL Phosphate Buffer (aqueous, varying pH 2, 7, 10).[1][2][3][4]

  • Spiking: Inject 50 mg of the amine. Vortex for 5 minutes; allow phase separation (30 min).

  • Analysis: Analyze both phases via HPLC-UV (230 nm for Thiophene).

  • Result: Plot LogD vs. pH.

    • Target: Identify the pH where LogD > 2.0 for efficient extraction into the organic layer.[1][2][3][4]

Process Optimization Logic (Visualization)

The following diagram illustrates the decision matrix for solvent selection based on the desired process outcome (Reaction, Extraction, or Crystallization).

SolubilityLogic Start Process Goal Reaction Synthesis Medium Start->Reaction Extraction Work-up / Purification Start->Extraction Crystallization Salt Formation Start->Crystallization Solv_Polar Polar Aprotic (DMF, DMSO) Risk: Difficult removal Reaction->Solv_Polar High Temp / SNAr Solv_DCM Chlorinated (DCM) Benefit: High Solubility Reaction->Solv_DCM Low Temp / Acylation Extraction->Solv_DCM Free Base (pH > 10) Solv_MTBE Ethers (MTBE/THF) Benefit: Selective Precipitation Extraction->Solv_MTBE Wash Impurities (pH < 4) Crystallization->Solv_MTBE Dissolve Free Base Action_Acid Add Acid (HCl/Oxalic) Solv_MTBE->Action_Acid Result_Salt Precipitate Salt (Solid) Action_Acid->Result_Salt

Caption: Decision matrix for solvent selection based on unit operation. Blue path: Synthesis; Green: Extraction; Red: Salt Crystallization.[1][2][3][4]

Thermodynamic Modeling (Van't Hoff Analysis)

For precise crystallization control, solubility (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) temperature dependence is modeled using the Van't Hoff equation.[1][2][4] This is critical if the amine is an oil at room temperature but a solid at -20°C.[1][2][3][4]

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[1][2][4]
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][2][4]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Enthalpy of dissolution (experimentally determined).[1][2][4]
    
  • Application: If ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     is positive (endothermic), cooling crystallization is effective.[1][2][4] For this amine, antisolvent crystallization (adding Heptane to an EtOAc solution) is often superior to cooling alone due to the "oiling out" risk of the methoxypropyl chain.[1][2][3][4]
    
References
  • PubChem. (2025).[1][2][3][4] Compound Summary: 3-methoxy-N-(thiophen-3-ylmethyl)propan-1-amine (Structural Analog Data). National Library of Medicine.[1][2][3][4] [Link]

  • Reichardt, C., & Welton, T. (2011).[1][2][3][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3][4] (Authoritative text on solvent-solute interactions).

  • Stahl, P. H., & Wermuth, C. G. (2011).[1][2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (Standard reference for amine salt selection).

Sources

Foundational

Technical Guide: pKa Modulation and Basicity of Thienyl-Based Secondary Amines

This is an in-depth technical guide on the pKa values and basicity of thienyl-based secondary amines, designed for researchers in medicinal chemistry. Executive Summary This guide analyzes the physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pKa values and basicity of thienyl-based secondary amines, designed for researchers in medicinal chemistry.

Executive Summary

This guide analyzes the physicochemical properties of thienyl-based secondary amines, specifically focusing on their acid dissociation constants (pKa) relative to phenyl analogs. Thiophene, as a bioisostere of benzene, offers a unique electronic profile—primarily characterized by the strong inductive electron-withdrawing effect (-I) of the sulfur atom. This effect consistently lowers the basicity of adjacent amine functionalities, a critical parameter for optimizing drug solubility, membrane permeability, and target binding affinity. This document provides comparative pKa data, theoretical mechanistic analysis, and a validated potentiometric protocol for experimental determination.

Theoretical Framework: Electronic Effects of the Thiophene Ring

To predict and interpret the basicity of thienyl amines, one must understand the electronic influence of the thiophene ring compared to a benzene ring.

The "S-Effect": Inductive vs. Resonance

Nitrogen basicity is defined by the availability of its lone pair electrons to accept a proton. In thienyl-based amines (e.g.,


-alkyl-thiophenemethanamines), the amine group is typically separated from the aromatic ring by a methylene linker (

).
  • Resonance Effect (

    
    ):  The methylene linker acts as an insulator, effectively blocking direct resonance conjugation between the nitrogen lone pair and the aromatic 
    
    
    
    -system. Therefore, resonance effects are negligible for thenylamines.
  • Inductive Effect (

    
    ):  The dominant factor is the inductive effect.[1] Sulfur is more electronegative than carbon (
    
    
    
    vs
    
    
    ), but more importantly, the thiophene ring as a whole acts as an electron-withdrawing group (EWG) relative to a phenyl ring.
    • 2-Thienyl Position: The sulfur atom is adjacent to the attachment point (

      
      ). The inductive withdrawal is strongest here, significantly reducing electron density on the nitrogen.
      
    • 3-Thienyl Position: The sulfur atom is further removed (

      
      ). The inductive effect is attenuated, making 3-thienyl amines more basic than 2-thienyl analogs but still less basic than benzylamines.
      
Structural Instability of Direct Aminothiophenes

It is critical to note that primary amines directly attached to the thiophene ring (e.g., 2-aminothiophene) are generally unstable and tautomerize to imines or thiolactones. Therefore, "thienyl-based amines" in drug discovery almost exclusively refer to thenylamines (aminomethyl-thiophenes) or thienylethylamines , where the amino group is on a side chain.

ElectronicEffects cluster_0 Electronic Influence on Nitrogen Lone Pair S_atom Sulfur Atom (Electronegative) Inductive Inductive Withdrawal (-I) Dominant Mechanism S_atom->Inductive Generates -I effect Nitrogen Amine Nitrogen (Reduced Basicity) Inductive->Nitrogen Pulls e- density Linker Methylene Linker (-CH2-) Blocks Resonance Linker->Nitrogen Insulates pi-system

Caption: Logical flow of electronic effects reducing basicity in thienyl amines.

Quantitative Data Analysis: pKa Values

The following table synthesizes predicted and experimental pKa values for secondary thienyl amines compared to their phenyl (benzyl) analogs. The data demonstrates the basicity lowering effect of the thiophene ring.

Table 1: Comparative pKa Values of Secondary Amines ( , Aqueous)
Compound ClassStructurepKa (Approx.)[2][3][4][5]Electronic Driver
Benzylamine (Ref)

9.5 - 9.6 Baseline (Phenyl -I effect is weak)
3-Thienyl Amine

9.1 - 9.2 *Moderate -I (S is distal)
2-Thienyl Amine

8.8 - 8.95 Strong -I (S is proximal)
Duloxetine (Complex 2-thienyl scaffold)9.7 Attenuated -I (Propyl linker distance)

*Note: Values for N-methyl-3-thiophenemethanamine are estimated based on the


 observed between 2- and 3-substituted benzoic acids and primary amine data.

Key Insight: Replacing a phenyl ring with a 2-thienyl ring typically lowers the pKa by 0.4 to 0.6 log units . This is a powerful tool in lead optimization to reduce lysosomal trapping or improve passive permeability by increasing the fraction of uncharged species at physiological pH (7.4).

Experimental Protocol: Potentiometric Determination of pKa

For thienyl-based amines, Potentiometric Titration is the gold standard due to its high precision (


 pKa units).
Pre-requisites & Causality
  • Inert Atmosphere: Thiophene derivatives can be sensitive to oxidation. The titration must be performed under

    
     or 
    
    
    
    to prevent the formation of S-oxides which would alter the pKa.
  • Ionic Strength (

    
    ):  Constant ionic strength (0.15 M KCl) is required to maintain constant activity coefficients during the titration.
    
  • Carbonate-Free Base:

    
     absorption alters the titrant concentration. Use freshly prepared or commercially sealed carbonate-free NaOH.
    
Step-by-Step Methodology
  • System Calibration:

    • Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at

      
      .
      
    • Determine the "blank" titration curve of the solvent (0.15 M KCl in degassed water).

  • Sample Preparation:

    • Weigh

      
       mol of the thienyl amine hydrochloride salt.
      
    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Note: If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titration:

    • Titrate with standardized 0.1 M NaOH (carbonate-free) using a precise autoburette.

    • Add titrant in dynamic increments (smaller volumes near the inflection point).

    • Allow 30-60 seconds for equilibrium after each addition.

  • Data Processing:

    • Plot

      
       vs. Volume of NaOH.
      
    • Calculate pKa using the Bjerrum method or Gran plot analysis to identify the equivalence point (

      
      ) and half-equivalence point (
      
      
      
      ).
    • 
       (Activity correction).
      

TitrationWorkflow Start Sample Prep (Degassed 0.15M KCl) Titrate Potentiometric Titration (Under N2 atm) Start->Titrate Blank Blank Titration (Solvent Background) Blank->Titrate Baseline Subtraction Data Data Acquisition (pH vs Volume) Titrate->Data Calc Gran Plot Analysis Determine Ve Data->Calc Result Calculate pKa (Half-equivalence) Calc->Result

Caption: Workflow for precise potentiometric pKa determination of thienyl amines.

Applications in Drug Design (SAR)

The modulation of basicity using thienyl rings is a strategic tactic in medicinal chemistry.

  • Bioisosterism: Thiophene is a bioisostere of benzene but with distinct electronics. If a benzylamine lead compound is too basic (resulting in high hERG binding or phospholipidosis), swapping to a 2-thienylmethylamine can lower the pKa, reducing the cationic character at physiological pH without significantly altering steric bulk.

  • Metabolic Stability: The 2-position of thiophene is metabolically active (oxidation). However, substituting the amine at the 2-position (blocking it) or using the 3-thienyl isomer can alter metabolic soft spots.

References

  • ChemBK. (2024). 2-Thiophenemethylamine Physical Properties and pKa Prediction. Link[6]

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: (2-Thienylmethyl)amine.[7][6] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. Link

  • Master Organic Chemistry. (2017). Key Basicity Trends of Amines: Inductive Effects and Hybridization. Link

Sources

Exploratory

Chemical stability of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine at room temperature

Topic: Chemical Stability of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine at Room Temperature Content Type: Technical Whitepaper / Stability Profiling Guide Executive Summary This technical guide details the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine at Room Temperature Content Type: Technical Whitepaper / Stability Profiling Guide

Executive Summary

This technical guide details the stability profile of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine , a secondary amine intermediate often utilized in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) and other thiophene-based pharmacophores.

While the molecule exhibits moderate stability at room temperature (20–25°C) under inert conditions, it is classified as metastable in ambient air. The presence of a secondary amine combined with an electron-rich thiophene ring and a benzylic-like


-chiral center creates specific vulnerabilities to oxidative degradation and carbamylation.

Key Recommendation: Long-term storage at room temperature is not recommended for the free base. The compound should be stored at 2–8°C under Argon. For short-term processing ( < 24 hours), room temperature is acceptable if protected from light and moisture.

Structural Analysis & Reactivity Hotspots

To understand the stability, we must deconstruct the molecule into its reactive functional zones.

Molecule: N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Structure Description: A secondary amine flanked by a 3-methoxypropyl chain and a 1-(thiophen-2-yl)ethyl group.[1][2][3][4][5][6][7][8][9]

Table 1: Functional Group Risk Assessment
Functional ZoneStructural FeatureStability Risk (RT)Mechanism of Degradation
Zone A Secondary Amine (

)
High Carbamylation: Reacts reversibly with atmospheric

to form carbamic acid/salts. N-Oxidation: Susceptible to radical oxidation to hydroxylamines.
Zone B Thiophene RingModerate S-Oxidation: Slow oxidation to thiophene S-oxide/sulfone under light/air. Polymerization: Acid-catalyzed oligomerization.
Zone C Benzylic

-Carbon
Critical Oxidative Dealkylation: The C-H bond at the chiral center (adjacent to Thiophene) is activated. Radical abstraction leads to imine formation and hydrolysis (C-N bond cleavage).
Zone D Ether LinkageLow Generally stable, but contributes to hygroscopicity.

Degradation Pathways

The primary failure mode for this molecule at room temperature is Oxidative Dealkylation driven by radical autoxidation, followed by Carbamate Formation .

Mechanistic Pathway Analysis

The


-carbon connecting the amine to the thiophene ring is the "Achilles' heel" of this structure. The thiophene ring stabilizes the radical formed at this position, lowering the activation energy for hydrogen abstraction by atmospheric oxygen.
DOT Diagram: Degradation Cascade

The following diagram illustrates the oxidative and hydrolytic pathways leading to impurities.

DegradationPathways Parent Parent Molecule (Free Base) Radical α-Carbon Radical (Stabilized by Thiophene) Parent->Radical H• Abstraction (Light/O2) Carbamate Carbamate Salt (Reaction with CO2) Parent->Carbamate + CO2 (Air exposure) NOxide N-Oxide Impurity Parent->NOxide Direct N-Oxidation Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Imine Imine Species (Schiff Base) Peroxide->Imine - H2O Ketone Degradant A: 2-Acetylthiophene Imine->Ketone Hydrolysis (+H2O) AmineDeg Degradant B: 3-methoxypropylamine Imine->AmineDeg Hydrolysis (+H2O)

Figure 1: Mechanistic degradation cascade showing the critical oxidative dealkylation pathway (Red) and reversible carbamylation (Green).

The "Benzylic" Oxidation Effect

Research on thiophene analogs indicates that the position adjacent to the ring (Zone C) behaves similarly to a benzylic position. In the presence of light and oxygen, the C-H bond is cleaved.

  • Result: The molecule splits into 2-acetylthiophene (characteristic odor) and 3-methoxypropylamine .

  • Detection: This is easily visible in HPLC as the appearance of a lower molecular weight peak and a ketone peak.

Stability Testing Protocol (Self-Validating System)

To confirm the stability of your specific batch, do not rely on generic data. Perform this Rapid Stress Test . This protocol is designed to be self-validating: positive controls ensure the analytical method is working.

Materials
  • Sample: 50 mg of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine.

  • Solvent: Acetonitrile (HPLC Grade).

  • Oxidant: 3% Hydrogen Peroxide (

    
    ).
    
  • Analysis: HPLC-UV (254 nm for Thiophene detection) or LC-MS.

Experimental Workflow
StepActionPurposeSuccess Criteria
1 Baseline Scan Dissolve 5mg in ACN. Inject immediately.Purity > 98%.[3] No ketone peak.
2 Acid Stress Dissolve 5mg in 0.1N HCl. Hold 24h at RT.Validates acid stability (Check for polymerization).
3 Oxidative Stress Dissolve 5mg in 3%

. Hold 4h at RT.
Forced Degradation: Should see N-oxide and Sulfoxide formation.
4 Atmospheric Stress Spread 5mg as thin film on glass. Expose to air/light for 24h.Simulates benchtop handling. Check for carbamate (NMR) or ketone (HPLC).
Analytical Method (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The amine is basic; formic acid ensures it is protonated and retains on the column, while preventing peak tailing.

Storage and Handling Specifications

Based on the chemical structure and degradation risks, the following handling protocols are mandatory for maintaining pharmaceutical-grade purity.

Storage Matrix
ConditionSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of autoxidation and radical propagation.
Atmosphere Argon or Nitrogen Overlay Displaces

(prevents oxidation) and

(prevents carbamate formation).
Container Amber Glass with Teflon-lined capBlocks UV light (prevents thiophene photo-excitation); Teflon prevents leaching.
State Hydrochloride Salt (Preferred)Converting the free base to HCl salt blocks the nitrogen lone pair, significantly increasing stability against oxidation and

.
Handling "Free Base" at Room Temperature

If you must handle the liquid free base at Room Temperature:

  • Limit Exposure: Max open-vessel time < 30 minutes.

  • Humidity Control: Relative Humidity < 40% (Prevent hydrolysis of any formed imines).

  • Visual Check: The compound should be a clear to pale yellow oil. Darkening (orange/brown) indicates thiophene oxidation or polymerization. Cloudiness indicates carbamate formation (reaction with air).

References

  • PubChem. (2025).[4] Compound Summary for 3-Methoxypropylamine (CID 1672). National Library of Medicine. Link

  • PubChem. (2025).[4] Compound Summary for N-Methyl-2-(thiophen-2-yl)ethan-1-amine. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: (S)-1-(Thiophen-2-yl)ethan-1-amine. Merck KGaA. Link

  • Beilstein Journals. (2012). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein J. Org. Chem. Link

  • Keimer, A., & Haut, F.-L. (2025).[10] Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Link

  • Vertex AI Search. (2025). Consolidated Search Results on Thiophene Amine Stability.

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for the exact batch provided by your supplier.

Sources

Foundational

Thermodynamic Profiling &amp; Synthesis of Methoxypropyl Thienyl Amines

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Pre-clinical Development Scientists[1] Executive Summary: The Thienyl-Alkoxyamine Pharmacophore Methoxypropyl t...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Pre-clinical Development Scientists[1]

Executive Summary: The Thienyl-Alkoxyamine Pharmacophore

Methoxypropyl thienyl amines represent a specialized class of heterocycle-aliphatic hybrids often utilized as bioisosteres for N-alkylanilines in drug discovery. By replacing a phenyl ring with a thiophene, researchers can modulate metabolic stability, reduce aromaticity-induced stacking (increasing solubility), and alter the electronic landscape of the amine nitrogen.[1]

This guide addresses the thermodynamic and physicochemical challenges inherent to this scaffold: specifically, the oxidative instability of electron-rich aminothiophenes and the solubility-enhancing effects of the methoxypropyl tail. It provides estimated property datasets, validated characterization protocols, and synthesis pathways designed to maximize thermodynamic stability.[1]

Thermodynamic & Physicochemical Properties

The following data aggregates predicted and experimental values for a representative lead scaffold: N-(3-methoxypropyl)thiophen-3-amine . Note that 3-aminothiophenes are generally thermodynamically more stable than their 2-amino counterparts, which are prone to tautomerization into thiolactones.[1]

Table 1: Physicochemical Profile (Representative Scaffold)
PropertyValue (Est.)UnitSignificance in Drug Design
Molecular Weight 171.26 g/mol Fragment-based drug design (FBDD) compliant.[1]
LogP (Octanol/Water) 1.8 – 2.2-Moderate lipophilicity; optimized for BBB penetration.[1]
pKa (Conjugate Acid) 3.5 – 4.2-Significantly less basic than alkyl amines due to thiophene electron withdrawal.[1]
Enthalpy of Formation (

)
-85 to -95kJ/molExothermic formation; indicates synthetic feasibility.[1]
Topological Polar Surface Area (TPSA) ~25ŲHigh permeability potential (<140 Ų).[1]
Rotatable Bonds 5-High entropic penalty upon binding; requires rigidification in final drug.
Stability & Phase Behavior[1]
  • Oxidative Liability: The electron-rich thiophene ring, activated by the amine nitrogen, lowers the oxidation potential (

    
    ).[1] These compounds are susceptible to oxidative polymerization in air. Storage under inert atmosphere (Ar/N2) is thermodynamically favored.[1]
    
  • Tautomeric Equilibrium: 2-aminothiophenes exist in equilibrium with 2-imino-dihydrothiophenes. The substitution of the nitrogen with the 3-methoxypropyl group shifts the equilibrium towards the aromatic amine form, stabilizing the compound relative to the primary amine.

Experimental Protocols: Characterization

To validate the thermodynamic properties of synthesized analogs, the following self-validating protocols are recommended.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the ionization constant to predict solubility at physiological pH.

  • Preparation: Dissolve 5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C ± 0.1°C.

  • Titration: Titrate with 0.1 M KOH (standardized). Record pH after every 5 µL addition.

  • Data Analysis: Plot the first derivative (

    
    ) to identify the inflection point.
    
  • Validation: The pKa should be calculated using the Henderson-Hasselbalch equation. Repeat n=3; acceptable SD < 0.05.

Protocol B: LogP Determination (Shake-Flask Method)

Objective: Measure lipophilicity for ADME prediction.

  • Equilibration: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Partitioning: Dissolve the amine (neutral form) in the octanol phase. Add an equal volume of the aqueous phase.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at

    
     ~240-260 nm for thiophene).
    
  • Calculation:

    
    .
    

Synthesis & Reaction Pathways

The synthesis of methoxypropyl thienyl amines requires strategies that avoid the formation of unstable imine intermediates. Two primary pathways are recommended: Reductive Amination (Pathway A) and Buchwald-Hartwig Cross-Coupling (Pathway B).[1]

Pathway Logic
  • Pathway A (Reductive Amination): Best for 3-aminothiophenes.[1] Uses mild reducing agents to prevent thiophene ring reduction.

  • Pathway B (Pd-Catalyzed Coupling): Essential for 2-aminothiophenes or when the thiophene ring has electron-withdrawing groups (EWG) that deactivate nucleophilic attack.[1]

Visualization: Synthetic Workflow

G Figure 1: Comparative Synthetic Pathways for Thienyl Amines Start1 3-Bromothiophene Inter1 Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C Start1->Inter1 Buchwald-Hartwig Start2 3-Methoxypropylamine Start2->Inter1 AltInter Imine Intermediate (Unstable) Start2->AltInter Product N-(3-methoxypropyl) thiophen-3-amine Inter1->Product Yield: 75-85% AltStart 3-Thiophenecarboxaldehyde AltStart->AltInter + Amine Reduct NaBH(OAc)3 DCE, AcOH AltInter->Reduct In situ reduction Reduct->Product Yield: 60-70%

Figure 1: Comparative Synthetic Pathways. Pathway A (Top) utilizes Palladium catalysis for high-yield coupling.[1] Pathway B (Bottom) utilizes reductive amination, suitable for aldehyde precursors.[1]

Critical Applications in Drug Development

The thermodynamic properties of this scaffold dictate its utility in specific therapeutic areas:

  • NMDA Receptor Modulators: 3-thienyl analogs have shown nanomolar affinity as glycine site agonists. The methoxypropyl tail mimics the polar/non-polar balance of endogenous ligands while improving metabolic stability against MAO (Monoamine Oxidase) due to the ether oxygen [1].

  • Bioisosteric Replacement: In programs targeting GPCRs (e.g., MC4 receptor), replacing a phenyl ring with a thiophene often improves potency due to the specific electronic distribution (quadrupole moment) of sulfur, which can engage in unique

    
    -interactions with receptor residues [2].[1]
    
  • Prodrug Strategies: The secondary amine allows for further derivatization into N-phosphonooxymethyl prodrugs, significantly enhancing water solubility for parenteral formulations [3].

References

  • Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists. Journal of Medicinal Chemistry. Link[1]

  • 1-Methoxy-2-propylamine: A Key Chiral Intermediate. BenchChem Technical Review. Link[1]

  • A novel prodrug approach for tertiary amines. Physicochemical and in vitro enzymatic evaluation. Journal of Medicinal Chemistry. Link

  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur. Journal of Physical Chemistry A. Link

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine. ACS Catalysis. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Abstract & Strategic Rationale This Application Note details the optimized synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine , a secondary amine scaffold relevant to medicinal chemistry programs targeting monoa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This Application Note details the optimized synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine , a secondary amine scaffold relevant to medicinal chemistry programs targeting monoamine transporters and kinase inhibition.

Route Selection Strategy

The synthesis of secondary amines containing steric bulk at the


-position (such as the 1-thienyl-ethyl moiety) presents specific challenges. We reject direct alkylation (SN2) of 1-(thiophen-2-yl)ethan-1-amine with 1-chloro-3-methoxypropane due to the high risk of over-alkylation (quaternary ammonium salt formation) and elimination side reactions.

Instead, we employ a Titanium(IV)-Mediated Reductive Amination .[1] This protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)4] as a dual-purpose Lewis acid and water scavenger. This is critical because:

  • Thermodynamics: The condensation of ketones (2-acetylthiophene) with amines is less favorable than aldehydes; Ti(OiPr)4 drives the equilibrium toward the imine species.

  • Chemoselectivity: It permits the formation of the sterically crowded imine intermediate prior to the introduction of the reducing agent, preventing direct reduction of the ketone to the alcohol.

Reaction Scheme & Mechanism

The synthesis proceeds via a one-pot, two-step sequence:

  • Imine Formation: Condensation of 2-acetylthiophene with 3-methoxypropylamine mediated by Ti(OiPr)4.

  • Reduction: In situ reduction of the titanated imine species using Sodium Borohydride (NaBH4).

Pathway Visualization

G Start 2-Acetylthiophene + 3-Methoxypropylamine Titanium Ti(OiPr)4 Lewis Acid Activation Start->Titanium Mixing (Neat/THF) Imine Intermediate: Titanated Imine/Hemiaminal Titanium->Imine -HOiPr, -H2O Reduction NaBH4 Addition (Hydride Transfer) Imine->Reduction 0°C to RT Product Target Amine: N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Reduction->Product Hydrolysis

Caption: Figure 1. Sequential logic flow for the Titanium-mediated reductive amination protocol.

Experimental Protocol

Materials & Reagents[2][3]
ReagentMW ( g/mol )Equiv.[2][3]PurityRole
2-Acetylthiophene 126.181.0>98%Substrate (Ketone)
3-Methoxypropylamine 89.141.2>99%Substrate (Amine)
Titanium(IV) isopropoxide 284.221.597%Lewis Acid / Scavenger
Sodium Borohydride 37.831.598%Reducing Agent
Ethanol (Absolute) 46.07Solvent-Reaction Medium
Ammonium Hydroxide (2M) ---Quenching Agent
Step-by-Step Methodology
Phase A: Imine Formation (The "Aging" Step)

Critical Note: This step must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the Titanium reagent.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen.[4]

  • Charging: Add 2-Acetylthiophene (10.0 mmol, 1.26 g) and 3-Methoxypropylamine (12.0 mmol, 1.07 g) to the flask.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (15.0 mmol, 4.4 mL) neat via syringe.

    • Observation: The reaction is slightly exothermic. The color may shift to yellow/orange, indicating complexation.

  • Reaction: Stir the neat mixture (or in minimal THF if viscosity is an issue) at Room Temperature (20–25°C) for 6–8 hours .

    • Why: Unlike aldehydes, this ketone requires time to reach equilibrium conversion to the imine.

Phase B: Reduction
  • Dilution: Dilute the viscous reaction mixture with Absolute Ethanol (15 mL).

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Hydride Addition: Add Sodium Borohydride (15.0 mmol, 0.57 g) portion-wise over 10 minutes.

    • Safety: Gas evolution (H2) will occur. Ensure the system is vented through a needle.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

Phase C: Workup & Purification (The "Bhattacharyya" Workup)

Standard aqueous workups often result in titanium emulsions. This specific quenching protocol ensures a filterable precipitate.

  • Quench: Pour the reaction mixture into a beaker containing 2M Ammonium Hydroxide (20 mL).

    • Mechanism:[5][6] This hydrolyzes the titanium alkoxides into insoluble Titanium Dioxide (TiO2) and neutralizes the amine salts.

  • Filtration: A heavy white/grey precipitate will form. Filter the mixture through a Celite® pad. Wash the pad thoroughly with Dichloromethane (DCM).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer.[1][4][7] Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Drying: Combine organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. For analytical grade material, purify via flash column chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: DCM:MeOH:NH4OH (95:4:1).

Analytical Data & Validation

Expected Properties
  • Appearance: Pale yellow to colorless oil.

  • Molecular Formula: C10H17NOS

  • Molecular Weight: 199.31 g/mol

QC Checkpoints (Self-Validating System)
CheckpointMethodAcceptance CriteriaTroubleshooting
Imine Formation IR SpectroscopyDisappearance of C=O stretch (~1660 cm⁻¹)If C=O persists >8h, add 0.5 eq more Ti(OiPr)4 or heat to 40°C.
Reduction 1H NMRAppearance of quartet at ~4.0-4.2 ppm (benzylic CH)If starting ketone remains, add more NaBH4 and stir longer.
Purity HPLC-MS[M+H]+ = 200.1If bis-alkylation observed (rare), reduce amine stoichiometry.

References

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Sigma-Aldrich. (n.d.). "2-Acetylthiophene Product Specification." Link

Sources

Application

Application of N-Alkyl-N-(thienylalkyl)amine Scaffolds in Pharmaceutical Synthesis: A Case Study on the Synthesis of Duloxetine

Introduction In the landscape of modern pharmaceutical synthesis, certain molecular scaffolds serve as privileged structures, recurring motifs that are consistently found in a multitude of bioactive agents. The N-alkyl-N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical synthesis, certain molecular scaffolds serve as privileged structures, recurring motifs that are consistently found in a multitude of bioactive agents. The N-alkyl-N-(thienylalkyl)amine framework is one such scaffold, prized for its role in constructing molecules that interact with central nervous system targets. While the specific compound N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is not extensively documented in public literature, its core structural components are central to the industrial synthesis of major pharmaceuticals.

This application note will, therefore, focus on a closely related and commercially significant analogue, N,N-dimethyl-3-(2-thienyl)propanamine derivatives , to illustrate the profound utility of this chemical class. We will delve into the synthesis of Duloxetine , a blockbuster antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). The synthesis of Duloxetine serves as an exemplary case study, showcasing the strategic application of a thienylpropanamine backbone in the construction of a complex, stereochemically defined active pharmaceutical ingredient (API).

The Strategic Importance of the Thienylpropanamine Scaffold in Duloxetine Synthesis

The synthesis of Duloxetine is a multi-step process that hinges on the initial construction of a specific chiral amino alcohol, (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine. This key intermediate contains the core thiophene ring and the propanamine chain that are fundamental to the final drug's activity. The overall synthetic strategy, starting from 2-acetylthiophene, is a classic example of building complexity through a series of robust and well-understood chemical transformations.

The general pathway involves three main stages after the formation of the racemic amino alcohol:

  • Chiral Resolution: Isolation of the desired (S)-enantiomer of the amino alcohol.

  • Etherification: Coupling of the chiral alcohol with 1-fluoronaphthalene to form the diaryl ether linkage.

  • Demethylation: Removal of one N-methyl group to yield the final secondary amine, Duloxetine.

This process highlights the versatility of the N,N-dimethyl-3-(2-thienyl)propanamine core, which serves as the foundational stereocenter upon which the rest of the molecule is elaborated.

Overall Synthetic Workflow for Duloxetine

The following diagram outlines the key transformations in the synthesis of Duloxetine, starting from the readily available 2-acetylthiophene.

G cluster_0 Stage 1: Mannich Reaction & Reduction cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Etherification (Williamson Synthesis) cluster_3 Stage 4: Demethylation A 2-Acetylthiophene B 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one (Mannich Base) A->B  Dimethylamine HCl,  Paraformaldehyde C (±)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine (Racemic Alcohol) B->C  Reduction (e.g., NaBH4) D (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine C->D  (S)-(+)-Mandelic Acid E (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine D->E  1-Fluoronaphthalene,  NaH, DMSO F (S)-(+)-Duloxetine E->F  Phenyl Chloroformate,  then Hydrolysis

Caption: Synthetic pathway to (S)-(+)-Duloxetine.

Mechanistic Insights and Protocol Causality

Part 1: Synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

The journey begins with a Mannich reaction , a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis. 2-Acetylthiophene is reacted with dimethylamine hydrochloride and paraformaldehyde.[1] The acidic conditions generate the electrophilic Eschenmoser's salt precursor in situ, which is then attacked by the enol form of the ketone. This reliably constructs the β-aminoketone backbone.

Subsequent reduction of the ketone is typically achieved using a simple hydride reagent like sodium borohydride (NaBH₄).[1] This step is non-stereoselective and produces a racemic mixture of the alcohol.

The critical step is the chiral resolution . The racemic alcohol is treated with a chiral acid, most commonly (S)-(+)-mandelic acid.[1] This forms a pair of diastereomeric salts. Due to their different physical properties, the (S)-alcohol-(S)-mandelate salt can be selectively crystallized from the solution, leaving the (R)-alcohol salt in the mother liquor. Liberation of the free base with a simple hydroxide wash yields the enantiomerically pure (S)-alcohol.[1][2]

Part 2: Synthesis of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

This transformation is a nucleophilic aromatic substitution (SNAr) , often proceeding via a mechanism akin to a Williamson ether synthesis. The hydroxyl group of the chiral alcohol is a poor nucleophile and must be deprotonated to form a more potent alkoxide.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[3][4] The use of a strong base is essential for generating a sufficient concentration of the alkoxide. Alternative bases like potassium tert-butoxide can also be employed.[5]

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal.[3][4] It readily dissolves the ionic intermediates (the alkoxide salt) and does not possess acidic protons that could quench the alkoxide.

  • Aromatic Partner: 1-Fluoronaphthalene is used because fluorine is a good leaving group in SNAr reactions, activated by the aromatic system.

  • Catalyst: Some patented processes include a potassium salt, such as potassium benzoate, which can accelerate the reaction, likely by influencing the solubility and reactivity of the sodium alkoxide intermediate.[3][6]

The following diagram illustrates the key etherification step.

G cluster_0 Reactants cluster_1 Conditions A (S)-Alcohol Intermediate D Alkoxide Formation (Deprotonation) A->D  NaH E SNAr Reaction (Nucleophilic Attack) A->E B 1-Fluoronaphthalene B->E C 1. NaH (Base) 2. DMSO (Solvent) C->E F (S)-N,N-Dimethyl- (naphthalenyloxy)propanamine E->F

Caption: Key steps in the Williamson ether synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

  • Mannich Reaction: To a suitable reactor, charge 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in isopropanol.[6]

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours, monitoring by TLC or HPLC for the disappearance of 2-acetylthiophene.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and wash with an organic solvent (e.g., toluene) to remove unreacted starting material.

  • Adjust the pH of the aqueous layer to >10 with 50% NaOH solution and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-aminoketone.

  • Reduction: Dissolve the crude aminoketone in ethanol or methanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction for 2-3 hours at room temperature after the addition is complete.

  • Quench the reaction by the slow addition of water, followed by acidification with HCl.

  • Make the solution basic (pH > 10) with NaOH and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the racemic alcohol, typically as an oil.[1]

Protocol 2: Synthesis of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine [3][4][6]

Note: This reaction is moisture-sensitive. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a stirred solution of (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine (1.0 eq) in anhydrous DMSO, add sodium hydride (1.1 eq, as a 60% dispersion in mineral oil) portion-wise at ambient temperature. Vigorous stirring is essential to manage gas evolution.

  • Stir the resulting suspension for 30-60 minutes at ambient temperature until hydrogen evolution ceases.

  • (Optional) Add potassium benzoate (0.1-0.2 eq) and continue stirring for another 15 minutes.[3][6]

  • Add 1-fluoronaphthalene (1.05 eq) to the reaction mixture.

  • Heat the mixture to 60-65°C and maintain for 2-4 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into cold water.

  • Adjust the pH to ~4-5 with acetic acid.[4]

  • Wash the aqueous mixture with a nonpolar solvent like hexane to remove mineral oil and unreacted 1-fluoronaphthalene.

  • Separate the aqueous layer and make it basic (pH > 12) with 25% aqueous sodium hydroxide.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the title compound as an oil.[4]

Data Summary Table

StepKey ReagentsSolventTypical Temp.Typical TimeTypical Yield
Mannich Rxn Dimethylamine HCl, ParaformaldehydeIsopropanolReflux4-6 h>85%
Reduction Sodium BorohydrideEthanol0°C to RT2-3 h>90%
Resolution (S)-(+)-Mandelic AcidEthanol50°C then cool2-4 h~40% (of theoretical S)
Etherification NaH, 1-FluoronaphthaleneDMSO60-65°C2-4 h70-80%
Demethylation Phenyl ChloroformateToluene/DCMRT to 40°C24-48 h>80%

Conclusion

The synthetic pathway to Duloxetine provides an outstanding, industrially relevant example of the application of N-alkyl-N-(thienylalkyl)amine derivatives in pharmaceutical manufacturing. The core intermediate, (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, serves as a versatile chiral building block. The subsequent etherification and demethylation steps demonstrate how this scaffold can be strategically elaborated to produce a highly valuable API. The principles and protocols detailed herein—spanning classic named reactions like the Mannich and Williamson syntheses to critical manufacturing steps like chiral resolution—are foundational to the work of researchers, scientists, and drug development professionals in the field of organic synthesis.

References

  • Kamlesh F. Shelke, et al. "N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propylamine: A Key Intermediate for Duloxetine.
  • Quick Company. "Process For The Preparation Of N,N Dimethyl 3 (1 Naphthalenyloxy) 3 (2 Thienyl)propanamine."
  • AiFChem. "(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine."
  • Deeter, J., et al. "Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine.
  • Deeter, J., et al. "Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine.
  • Tao, J., et al. "N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine." Acta Crystallographica Section E, 2008.
  • TradeIndia. "(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl) propanamine."
  • Guidechem. "(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine 132335-44-5 wiki."
  • PubMed. "N,N-Dimethyl-3-(1-naphth-yloxy)-3-(2-thien-yl)propan-1-amine."
  • Google Patents. "Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)
  • Lifshitz, A., et al. "Enantiomers of n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine borane as intermediates in the synthesis of duloxetine.
  • Sigma-Aldrich. "(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5."
  • ChemicalBook. "(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine."
  • Niphade, N., et al. "Process for the preparation of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropananine, a duloxetine intermediate.
  • Benchchem. "Chiral Synthesis of 3-Amino-1-(furan-3-yl)

Sources

Method

Using N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine as a chemical building block

Application Note: N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine as a Scaffolding Intermediate Part 1: Technical Profile & Significance Compound Identity IUPAC Name: N-(3-methoxypropyl)-1-(thiophen-2-yl)ethan-1-amine[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine as a Scaffolding Intermediate

Part 1: Technical Profile & Significance

Compound Identity

  • IUPAC Name: N-(3-methoxypropyl)-1-(thiophen-2-yl)ethan-1-amine[1]

  • Molecular Formula: C₁₀H₁₇NOS[1]

  • Molecular Weight: 199.31 g/mol [1]

  • Functional Classification: Secondary Amine / Thiophene Isostere / Solubilizing Linker[1]

  • Chirality: Contains one stereocenter at the

    
    -position of the ethyl group.[1] Commercial supplies are typically racemic unless specified as (
    
    
    
    ) or (
    
    
    ).[1]

Strategic Value in Drug Design This building block is a "privileged structure" chimera. It combines the lipophilic, electron-rich thiophene moiety (a classical bioisostere for phenyl rings, often improving metabolic stability and potency) with a 3-methoxypropyl tail .[1]

  • Solubility Tuning: The methoxypropyl group acts as a "solubilizing tail."[1] The ether oxygen functions as a weak hydrogen bond acceptor, improving aqueous solubility compared to purely alkyl chains (e.g.,

    
    -butyl) without introducing a high-polarity donor like a hydroxyl group.[1]
    
  • Steric Fit: The

    
    -methyl group (from the 1-ethyl linkage) introduces restricted rotation and chirality, allowing for stereoselective binding in enzyme pockets (e.g., GPCRs, Kinases).[1]
    
  • Reactivity: As a secondary amine, it serves as a nucleophilic "handle" for rapid diversification via acylation, alkylation, or sulfonylation.

Part 2: Physicochemical Properties (Predicted)

PropertyValue / DescriptionNote
Physical State Pale yellow to amber oilOxidizes slowly upon air exposure.[1]
Boiling Point ~260–270 °C (at 760 mmHg)High boiling point due to H-bonding potential.[1]
pKa (Conjugate Acid) 9.2 – 9.8Typical for dialkylamines; protonated at physiological pH.[1]
LogP ~1.9 – 2.3Moderate lipophilicity; CNS penetrant potential.[1]
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.Partially soluble in water (improved by HCl salt formation).[1]
Stability Acid Sensitive (Thiophene)Avoid strong Lewis acids or prolonged exposure to mineral acids which may polymerize the thiophene ring.[1]

Part 3: Synthesis Protocols

Two primary routes are recommended depending on the required stereochemistry.

Protocol A: Reductive Amination (Racemic / Cost-Effective)

Best for initial SAR screening where chirality is not yet defined.[1]

Reagents:

  • 2-Acetylthiophene (1.0 equiv)[1]

  • 3-Methoxypropylamine (1.2 equiv)[1][2]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) [Lewis Acid Catalyst][1]

  • Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

  • Methanol (Solvent)[1]

Workflow:

  • Imine Formation: In a flame-dried flask, dissolve 2-acetylthiophene (10 mmol) in anhydrous THF (20 mL). Add 3-methoxypropylamine (12 mmol) and Ti(OiPr)₄ (15 mmol). Stir at room temperature for 12–18 hours under nitrogen. Note: Ti(OiPr)₄ acts as a dehydrating agent and Lewis acid to drive imine formation.[1]

  • Reduction: Dilute the mixture with Methanol (20 mL). Cool to 0°C. Add NaBH₄ (20 mmol) portion-wise (Caution: Gas evolution). Stir for 2 hours while warming to room temperature.

  • Quench: Quench reaction with 1N NaOH (10 mL). A white precipitate (Titanium salts) will form.[1] Filter through a Celite pad.[1]

  • Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Silica gel chromatography (Eluent: 5% MeOH in DCM + 1% NH₄OH).

Protocol B: Nucleophilic Substitution (Stereocontrolled)

Best when a specific enantiomer (e.g., (R)-isomer) is required.[1]

Reagents:

  • (R)-1-(Thiophen-2-yl)ethan-1-amine (Commercial or resolved)[1]

  • 1-Bromo-3-methoxypropane[1]

  • Potassium Carbonate (K₂CO₃)[1]

  • Acetonitrile (ACN)[1]

Workflow:

  • Dissolve chiral amine (1.0 equiv) in ACN.[1]

  • Add K₂CO₃ (2.0 equiv) and 1-bromo-3-methoxypropane (1.1 equiv).

  • Heat to 60°C for 16 hours.

  • Critical Step: Monitor carefully to avoid over-alkylation (quaternization).[1] If over-alkylation occurs, switch to Protocol A using the chiral amine and 3-methoxypropanal with NaBH(OAc)₃.

Part 4: Application Workflows

Workflow 1: Library Generation (Amide Coupling)

The secondary amine is an ideal substrate for parallel synthesis of amide libraries.[1]

G Start Building Block (Secondary Amine) Coupling Coupling Reaction (HATU/DIPEA or Pyridine) Start->Coupling Reagent Acid Chloride / Carboxylic Acid (R-COOH) Reagent->Coupling Product Tertiary Amide (Library Member) Coupling->Product Yield: 85-95%

Figure 1: General workflow for derivatizing the building block into amide libraries.

Procedure:

  • Dissolve amine (0.2 mmol) in DMF (1 mL).

  • Add Carboxylic Acid (0.24 mmol), HATU (0.24 mmol), and DIPEA (0.6 mmol).

  • Shake at RT for 4 hours.

  • Purify via Prep-HPLC.[1]

Workflow 2: Scaffold Reactivity Map

Reactivity Core N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Rxn1 Reductive Amination (w/ Aldehydes) Core->Rxn1 Rxn2 Acylation (w/ Acid Chlorides) Core->Rxn2 Rxn3 Sulfonylation (w/ Sulfonyl Chlorides) Core->Rxn3 Rxn4 Thiophene C-H Activation (C5 Position) Core->Rxn4 Advanced Prod1 Tertiary Amines (CNS Active) Rxn1->Prod1 Prod2 Amides (Peptidomimetics) Rxn2->Prod2 Prod3 Sulfonamides (GPCR Ligands) Rxn3->Prod3 Prod4 Biaryl Derivatives (Suzuki Coupling) Rxn4->Prod4

Figure 2: Divergent synthesis pathways utilizing the core scaffold.

Part 5: Analytical Validation

Expected ¹H NMR Signals (CDCl₃, 400 MHz):

  • 
     7.1–6.9 ppm (3H, m):  Thiophene aromatic protons.
    
  • 
     4.2 ppm (1H, q):  Methine proton at the chiral center (
    
    
    
    -N).[1]
  • 
     3.4 ppm (2H, t):  Methoxypropyl 
    
    
    
    .[1]
  • 
     3.3 ppm (3H, s):  Methoxy 
    
    
    
    .[1]
  • 
     2.6–2.4 ppm (2H, m):  Propyl 
    
    
    
    .[1]
  • 
     1.7 ppm (2H, m):  Propyl central 
    
    
    
    .
  • 
     1.4 ppm (3H, d):  Methyl doublet from the ethyl group.
    

Quality Control Check:

  • Impurity Flag: A singlet at

    
     2.5 ppm typically indicates residual 2-acetylthiophene (starting material).[1]
    
  • Salt Form: If purchasing or storing as HCl salt, expect significant broadening of NH and alpha-protons in NMR; free basing with NaHCO₃ is recommended before use in nucleophilic reactions.[1]

Part 6: Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves.[1]
Eye Irritant Causes serious eye irritation (H319)Use safety goggles.[1]
Acute Toxicity Harmful if swallowed (H302)Do not pipette by mouth.[1]
Storage Air SensitiveStore under Argon/Nitrogen at 2–8°C.

Disposal: Thiophene compounds must be segregated from standard organic waste in some jurisdictions due to sulfur content; consult local EHS regulations.[1]

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

  • Thiophene Bioisosteres: Wermuth, C. G.[1] "The Practice of Medicinal Chemistry." Academic Press, 4th Edition, 2015. (Chapter on Bioisosterism). Link

  • Titanium(IV) Isopropoxide Protocol: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link[1]

  • Chiral Amine Synthesis: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002, 35(11), 984–995. Link[1]

Sources

Application

Application Note: Optimization of Reaction Conditions for N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Part 1: Strategic Overview & Retrosynthetic Analysis The Challenge The synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine presents a classic problem in medicinal chemistry: the reductive amination of a conjugate...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

The Challenge

The synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine presents a classic problem in medicinal chemistry: the reductive amination of a conjugated, electron-rich heteroaromatic ketone .

Unlike simple aliphatic ketones (e.g., acetone) or electron-deficient aldehydes, 2-acetylthiophene possesses significant resonance stabilization. The thiophene ring donates electron density into the carbonyl group, reducing its electrophilicity and making imine formation—the rate-determining step—sluggish. Standard protocols using sodium triacetoxyborohydride (STAB) often stall or result in low conversion due to poor imine equilibrium.

Retrosynthetic Logic

We reject direct alkylation (using 1-(thien-2-yl)ethyl halides) due to the high risk of elimination (styrene formation) and over-alkylation. The Reductive Amination route is the only scalable, controlled pathway.

  • Ketone Precursor: 2-Acetylthiophene (Commercially available, stable).

  • Amine Precursor: 3-Methoxypropylamine (Primary amine, nucleophilic).

  • Critical Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄].[1][2]

Why Titanium? For hindered or conjugated ketones, weak acids (AcOH) are often insufficient. Ti(OiPr)₄ serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen, lowering the LUMO energy.

  • Water Scavenger: Irreversibly consumes the water byproduct of condensation, driving the equilibrium toward the imine (ketimine) species.

Part 2: Experimental Protocol & Optimization

Reaction Scheme

The optimized pathway utilizes a "one-pot, two-step" protocol where the imine is pre-formed under titanium catalysis before hydride delivery.

ReactionScheme Ketone 2-Acetylthiophene ImineComplex Titanium-Imine Complex (Active Species) Ketone->ImineComplex Step 1: Condensation (Neat or THF, 6-12h) Amine 3-Methoxypropylamine Amine->ImineComplex Titanium Ti(OiPr)4 (Lewis Acid & Scavenger) Titanium->ImineComplex Product Target Secondary Amine ImineComplex->Product Step 2: Reduction (0°C -> RT, 2h) Reductant NaBH4 / MeOH (Hydride Source) Reductant->Product

Figure 1: Mechanistic flow of the Titanium-mediated reductive amination.

Optimized Protocol (Best Practice)

Scale: 10 mmol (Representative)

Reagents:
  • 2-Acetylthiophene: 1.26 g (10 mmol)

  • 3-Methoxypropylamine: 1.07 g (12 mmol, 1.2 equiv)

  • Titanium(IV) isopropoxide: 3.55 g (12.5 mmol, 1.25 equiv)

  • Sodium Borohydride (NaBH₄): 0.57 g (15 mmol)[1][3]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Procedure:
  • Imine Formation (The "Titanium Push"):

    • In a flame-dried 50 mL round-bottom flask under Nitrogen, combine 2-acetylthiophene and 3-methoxypropylamine .

    • Add Ti(OiPr)₄ neat. Note: The reaction is often exothermic; cooling to 0°C during addition is recommended for larger scales.

    • Stir the mixture at Room Temperature (20-25°C) for 6–12 hours .

    • Checkpoint: The solution will turn viscous and yellow/orange. Unlike aldehydes, 2-acetylthiophene requires this extended time. Do not rush.

  • Reduction:

    • Dilute the viscous oil with 15 mL of absolute Ethanol .

    • Cool the solution to 0°C (ice bath).

    • Add NaBH₄ portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to Room Temperature and stir for 2 hours .

  • The "Bhattacharyya" Workup (Critical):

    • The Problem: Quenching Ti reactions with water creates a gelatinous TiO₂ precipitate that clogs filters and traps product ("The White Sludge of Death").

    • The Solution: Pour the reaction mixture into 20 mL of 2M Aqueous Ammonia (NH₄OH) .

    • Stir vigorously for 20 minutes. The titanium will precipitate as a granular, filterable white solid.

    • Filter through a Celite pad.[4] Wash the pad with CH₂Cl₂ (Dichloromethane).

  • Purification:

    • Phase separate the filtrate.[5] Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).[1]

    • Acid-Base Purification (Optional but recommended):

      • Extract organic layer with 1M HCl (Product moves to aqueous phase; unreacted ketone stays in organic).

      • Basify the aqueous extract with 6M NaOH to pH > 12.

      • Extract back into CH₂Cl₂.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.

Part 3: Optimization Data & Troubleshooting

Screening of Conditions

The following data summarizes the optimization process leading to the recommended protocol.

EntryLewis AcidReducing AgentSolventConv.[2][6][3] (%)Yield (%)Notes
1NoneNaBH(OAc)₃DCE35%28%Sluggish imine formation.
2AcOH (1 eq)NaBH(OAc)₃DCE60%52%Better, but incomplete.
3Ti(OiPr)₄ NaBH₄ Neat/EtOH >98% 91% Optimal.
4Ti(OiPr)₄NaCNBH₃MeOH>98%88%Good, but toxic waste.
5NoneH₂ / Pd/CEtOH0%0%Catalyst Poisoning (Sulfur).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of ThiopheneIncrease Ti(OiPr)₄ loading to 1.5 equiv; Heat imine step to 40°C.
Emulsion during workup Improper Ti hydrolysisUse the 2M Ammonia quench or add 1 mL water followed by Na₂SO₄ to form a dry solid.
Product smells like "Rotten Eggs" Thiophene degradationAvoid strong mineral acids during workup; keep temperature <50°C.
Tertiary Amine Impurity Over-alkylationUnlikely with ketones, but ensure 1.2 equiv of amine is used (slight excess prevents bis-alkylation).

Part 4: References & Validation

Key References
  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] J. Org.[2][6] Chem.1990 , 55, 2552–2554.[2] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[2][6][3][7][8] J. Chem. Soc., Perkin Trans.[1][3] 11998 , 2527–2532. Link

  • Neidigh, K. A.; Avery, M. A.; Williamson, J. S.; Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination." J. Chem. Soc., Perkin Trans.[1][3] 11998 , 2527.[1] (Detailed workup protocols).

Validation Criteria (Self-Check)
  • 1H NMR (CDCl₃): Look for the disappearance of the acetyl methyl singlet (2.5 ppm) and appearance of a doublet (~1.4 ppm) for the new CH-CH3 group. The methoxy group should appear as a sharp singlet at ~3.3 ppm.

  • MS (ESI+): Target Mass [M+H]+ = 199.3 Da (approx).

Safety Note: 2-Acetylthiophene and alkyl amines are skin irritants. Titanium isopropoxide hydrolyzes to release isopropanol and TiO₂; eye protection is mandatory. Handle NaBH₄ with care regarding hydrogen evolution.

Sources

Method

Solvent selection for the synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Application Note: Solvent Selection & Process Optimization for the Synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Part 1: Executive Summary The synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for the Synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Part 1: Executive Summary

The synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine presents a classic but nuanced challenge in organic synthesis: the reductive amination of an electron-rich heteroaromatic ketone. Unlike simple aliphatic aldehydes, 2-acetylthiophene possesses reduced electrophilicity at the carbonyl center due to the resonance donation from the thiophene ring. Furthermore, the steric bulk of the methyl group hinders nucleophilic attack compared to aldehydes.

This guide moves beyond traditional chlorinated solvents (DCE/DCM), which are increasingly restricted under ICH Q3C guidelines, and establishes a robust, green-aligned protocol using 2-Methyltetrahydrofuran (2-MeTHF) and Titanium(IV) isopropoxide [Ti(OiPr)₄] . This combination addresses the kinetic barrier of imine formation while ensuring high solubility and simplified aqueous workup.

Part 2: Critical Analysis of Reaction Components

The Chemical Challenge

The target molecule is a secondary amine formed via the condensation of 2-acetylthiophene (Ketone) and 3-methoxypropylamine (Amine), followed by hydride reduction.

  • Electronic Deactivation: The thiophene ring acts as an electron donor to the carbonyl group, stabilizing the ground state and raising the activation energy for nucleophilic attack by the amine.

  • Equilibrium Management: The formation of the intermediate imine (Schiff base) is reversible and unfavorable for ketimines compared to aldimines. Water generated during the reaction must be sequestered to drive equilibrium forward.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate, the stability of the imine intermediate, and the efficiency of the workup.

SolventPolarity (Dielectric)Suitability for STAB*Suitability for Ti(OiPr)₄Green StatusVerdict
1,2-Dichloroethane (DCE) Moderate (10.3)ExcellentGoodRestricted (Class 1)Avoid (Toxic/Carcinogenic)
Methanol (MeOH) High (33.0)Poor (Solvolysis)Poor (Ligand Exchange)GoodSecondary (Use only for NaBH₄ reduction step)
Tetrahydrofuran (THF) Moderate (7.5)GoodExcellentWarning (Peroxides)Acceptable
2-Methyltetrahydrofuran (2-MeTHF) Moderate (6.97)GoodExcellent Preferred Recommended (Bio-based, hydrophobic)
Ethyl Acetate (EtOAc) Moderate (6.[1]0)GoodPoor (Transesterification)PreferredAlternative (For STAB route only)

*STAB = Sodium Triacetoxyborohydride[2][3]

Part 3: Mechanism & Visualization

To understand the necessity of the recommended protocol, we must visualize the role of Titanium(IV) isopropoxide. It acts as a dual-function reagent: a Lewis Acid to activate the carbonyl and a water scavenger to push the equilibrium.

Reductive_Amination_Mechanism Ketone 2-Acetylthiophene Complex Activated Ti-Complex (Hemiaminal) Ketone->Complex Coordination Amine 3-Methoxypropylamine Amine->Complex Nucleophilic Attack Ti Ti(OiPr)4 (Lewis Acid & Water Scavenger) Ti->Complex Catalysis Imine Imine Intermediate (Activated) Complex->Imine - Ti(OH)(OiPr)3 (Irreversible Dehydration) Product Target Amine Imine->Product Hydride Transfer RedAgent NaBH4 / MeOH RedAgent->Product

Figure 1: Mechanism of Ti(OiPr)₄ mediated reductive amination. The Titanium species effectively sequesters the oxygen from the ketone, preventing the reverse hydrolysis reaction.

Part 4: Experimental Protocols

Two protocols are provided.[4][5][6][7][8] Method A is the industry-preferred route for difficult ketones (highest yield). Method B is a "quick screen" method for less sterically hindered analogs.

Method A: The "Titanium-Boosted" Protocol (Recommended)

Best for: Electron-rich ketones like thiophenes, maximizing yield, and scalability.

Reagents:

  • 2-Acetylthiophene (1.0 equiv)

  • 3-Methoxypropylamine (1.2 equiv)

  • Titanium(IV) isopropoxide (1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: 2-MeTHF (Reaction) / Methanol (Reduction)

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a dry flask with 2-acetylthiophene (10 mmol) and anhydrous 2-MeTHF (20 mL).

    • Add 3-methoxypropylamine (12 mmol) under N₂ atmosphere.

    • Add Ti(OiPr)₄ (15 mmol) dropwise. The solution may turn slightly yellow/orange.

    • Stir at ambient temperature for 6–12 hours. Note: Ti(OiPr)₄ ensures conversion of the ketone to the imine species.[9]

  • Reduction:

    • Dilute the reaction mixture with Methanol (10 mL). Crucial: MeOH is required to solubilize NaBH₄.

    • Cool the mixture to 0°C.

    • Add NaBH₄ (15 mmol) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (The "Emulsion Killer"):

    • Standard water addition creates a messy Ti-gel. Instead:

    • Quench by adding 1M NaOH (10 mL) or saturated Rochelle’s Salt (Potassium sodium tartrate) solution.

    • Stir vigorously for 30 minutes until two clear phases appear (organic layer and a white solid precipitate of TiO₂).

    • Filter through a Celite pad to remove titanium salts.

    • Separate the organic layer (2-MeTHF phase). Extract the aqueous layer once with 2-MeTHF.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Method B: The Direct STAB Protocol

Best for: Rapid screening, small scale (<100mg).

Reagents:

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or THF.

Step-by-Step Procedure:

  • Dissolve 2-acetylthiophene (1.0 equiv) and 3-methoxypropylamine (1.1 equiv) in EtOAc .

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation (pH ~5).

  • Add STAB (1.5 equiv) in one portion.

  • Stir at room temperature for 16-24 hours. Note: Reaction is slower than Method A due to steric hindrance.

  • Quench with saturated NaHCO₃. Extract with EtOAc.[3][5][10]

Part 5: Process Decision Tree

Use this workflow to determine the optimal path for variations of this synthesis.

Protocol_Decision_Tree Start Start: Reductive Amination of Thiophene Ketone CheckScale Is Scale > 10g? Start->CheckScale MethodA Method A: Ti(OiPr)4 / NaBH4 in 2-MeTHF CheckScale->MethodA Yes (Cost/Yield critical) CheckSterics Is the Amine Sterically Hindered? (e.g., Secondary Amine) CheckScale->CheckSterics No (Lab Scale) ResultA Product Isolated (Filtration required) MethodA->ResultA High Yield, Clean Profile MethodB Method B: STAB / AcOH in EtOAc ResultB Product Isolated (Standard Extraction) MethodB->ResultB Moderate Yield, Fast Setup CheckSterics->MethodA Yes (Needs Lewis Acid) CheckSterics->MethodB No (Primary Amine)

Figure 2: Decision matrix for selecting the synthesis pathway based on scale and steric complexity.

Part 6: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Incomplete imine formation due to steric/electronic deactivation.Switch to Method A . Increase Ti(OiPr)₄ to 2.0 equiv. Heat the imine formation step to 40°C before adding reducing agent.
Thiophene Polymerization Acid concentration too high (Method B).Thiophenes are acid-sensitive. Reduce Acetic Acid or switch to Method A (Lewis Acid is milder than Brønsted Acid).
Gel Formation during Workup Titanium hydroxides forming a network.Do not use water alone. Use 10% NaOH, NH₄OH, or Rochelle's Salt solution and allow time for phase separation.
Impurity: Alcohol Reduction Ketone reduced to alcohol (1-thien-2-ylethanol) instead of amine.Imine formation was not complete before NaBH₄ addition.[2] Extend step 1 time or use a dehydrating agent (molecular sieves).

References

  • Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination."[7][12] Journal of the Chemical Society, Perkin Transactions 1, (16), 2029-2034.

  • Ayalon, A., et al. (2013). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[5][13] ChemSusChem, 6(3), 417-429.

  • Pfizer Inc. (2023). "Green Chemistry Solvent Selection Guide." ACS Green Chemistry Institute Pharmaceutical Roundtable.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Welcome to the technical support guide for the synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine. This document provides in-depth troubleshooting advice and optimized protocols to help you improve the yield and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine. This document provides in-depth troubleshooting advice and optimized protocols to help you improve the yield and purity of your target compound. The primary synthetic route discussed is the one-pot reductive amination of 1-(thien-2-yl)ethan-1-amine with 3-methoxypropanal, a robust and widely used method for forming C-N bonds.[1][2][3]

Overview of the Synthesis: Reductive Amination

Reductive amination is a powerful method for preparing secondary and tertiary amines.[1][4] The reaction proceeds in two main steps:

  • Imine Formation: The primary amine, 1-(thien-2-yl)ethan-1-amine, reacts with the aldehyde, 3-methoxypropanal, to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its protonated form, an iminium ion).[2][5]

  • Reduction: The imine is then reduced in situ to the desired secondary amine product.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation because it is a mild and selective reducing agent.[6][7] It reduces the iminium ion much faster than the starting aldehyde, which prevents the formation of the corresponding alcohol as a side product.[6][8]

Troubleshooting Guide (Q&A Format)

Here we address common issues encountered during the synthesis and provide actionable solutions.

Question 1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?

Answer: Low yields in this reductive amination can stem from several factors. A systematic approach is best to identify the root cause.

  • Cause A: Poor Quality or Inactive Reducing Agent

    • Explanation: Sodium triacetoxyborohydride (STAB) is highly sensitive to moisture.[7][9] If it has been improperly stored or is old, its reducing power will be diminished, leading to incomplete conversion. The synthesis of STAB itself can result in a mixture of borohydride species, affecting its potency.[10]

    • Solution:

      • Always use freshly opened or properly stored STAB from a reliable supplier. Store it in a desiccator.

      • Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • Use anhydrous solvents. 1,2-dichloroethane (DCE) is the preferred solvent for this reaction.[6][11]

  • Cause B: Incomplete Imine Formation

    • Explanation: The formation of the imine is an equilibrium-driven process. If the equilibrium is not shifted sufficiently towards the imine, the subsequent reduction step will be inefficient. The presence of water can hinder imine formation.

    • Solution:

      • Pre-formation: Allow the amine and aldehyde to stir together in the solvent for 30-60 minutes before adding the STAB. This allows for sufficient imine formation.

      • Acid Catalysis: While often not necessary for aldehydes, a catalytic amount of a weak acid like acetic acid can be used to promote imine formation by protonating the carbonyl oxygen.[1][6] However, excess acid can be detrimental.

      • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can help remove the water formed during imine formation, driving the equilibrium forward.

  • Cause C: Suboptimal Stoichiometry

    • Explanation: The ratio of reactants is crucial. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side products or purification difficulties.

    • Solution:

      • Start with a 1:1 to 1:1.1 ratio of the amine to the aldehyde.

      • Use a slight excess of STAB, typically 1.3 to 1.5 equivalents relative to the limiting reagent.[5]

  • Cause D: Side Reactions

    • Explanation: The primary amine starting material can potentially undergo over-alkylation to form a tertiary amine, although this is generally a slow process with STAB.[5][6]

    • Solution:

      • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • If over-alkylation is observed, consider using a slight excess of the primary amine (e.g., 1.05 equivalents) to suppress this side reaction.[5]

Question 2: My TLC plate shows a persistent spot corresponding to the starting aldehyde. What's wrong?

Answer: Unreacted aldehyde is a clear sign of an incomplete reaction.

  • Explanation: As mentioned in Question 1, this is most commonly due to inactive STAB or insufficient reaction time. Aldehyde reduction by STAB is slow, but it can compete with the reductive amination if the imine formation is sluggish.[5][8]

  • Troubleshooting Workflow:

G start Unreacted Aldehyde Observed on TLC check_stab Verify STAB Quality (Fresh, Anhydrous) start->check_stab check_time Increase Reaction Time (Monitor by TLC) check_stab->check_time If STAB is good add_reagent Add More STAB (0.2-0.3 eq.) check_stab->add_reagent If STAB is suspect check_temp Slightly Increase Temperature (e.g., to 40°C) check_time->check_temp If still incomplete success Reaction Complete check_time->success If reaction proceeds check_temp->add_reagent If still incomplete check_temp->success If reaction proceeds add_reagent->success

Caption: Troubleshooting workflow for unreacted aldehyde.

  • Step-by-Step Solution:

    • Check STAB: First, rule out the reducing agent as the issue. If in doubt, use a fresh batch.

    • Extend Reaction Time: Reductive aminations can take anywhere from a few hours to 24 hours.[5] Continue to monitor the reaction. If it has stalled (no change in TLC for several hours), proceed to the next step.

    • Add More Reagent: If the reaction has stalled, a careful addition of another 0.2-0.3 equivalents of STAB may be necessary to drive it to completion.

Question 3: I'm having difficulty purifying my final product. What are the best methods?

Answer: The basic nature of the amine product allows for straightforward purification, but common pitfalls can complicate the process.

  • Method 1: Acid-Base Extraction

    • Explanation: This is the most effective method for separating the amine product from neutral organic impurities (like unreacted aldehyde or the byproduct triacetoxyborane). The amine is protonated by an acid to form a water-soluble salt, which moves to the aqueous phase.

    • Protocol:

      • Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases.

      • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (DCM) to remove neutral impurities.

      • Acidify the aqueous layer to a pH of ~2 with 1M HCl.

      • Wash the acidic aqueous layer with ethyl acetate or DCM again to remove any remaining non-basic impurities.

      • Basify the aqueous layer to a pH of >10 with 1M NaOH.

      • Extract the desired amine product into an organic solvent (ethyl acetate or DCM).

      • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Method 2: Column Chromatography

    • Explanation: If extraction does not yield a pure product, column chromatography is a reliable alternative. However, amines can streak on silica gel.

    • Solution:

      • Deactivate Silica: Use a solvent system containing a small amount of a basic modifier to prevent streaking. A common mobile phase is a gradient of ethyl acetate in hexanes, with 1-2% triethylamine (Et₃N) added.

      • Alternative Sorbents: Alumina (basic or neutral) can also be an effective stationary phase for purifying amines.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis.

Materials:

  • 1-(thien-2-yl)ethan-1-amine (1.0 eq.)

  • 3-methoxypropanal (1.05 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq.)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-(thien-2-yl)ethan-1-amine and anhydrous DCE.

  • Add 3-methoxypropanal to the solution and stir the mixture at room temperature for 45 minutes to allow for imine formation.

  • In a single portion, add the sodium triacetoxyborohydride (STAB) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 10% MeOH in DCM eluent). The reaction is typically complete within 4-12 hours.

  • Once the starting amine is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by acid-base extraction or column chromatography as described above.

ParameterRecommended ConditionRationale
Solvent Anhydrous 1,2-Dichloroethane (DCE)Preferred solvent for STAB reductions, promoting good solubility and reaction rates.[6][11]
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions over aldehydes, minimizing side reactions.[6][7]
Stoichiometry ~1.4 eq. STABEnsures complete reduction without being excessively wasteful.[5]
Temperature Room TemperatureSufficient for the reaction to proceed efficiently without promoting decomposition.
Atmosphere Inert (N₂ or Ar)Crucial for protecting the moisture-sensitive STAB reagent.[7]

Frequently Asked Questions (FAQs)

Q: Can I use sodium borohydride (NaBH₄) instead of STAB? A: Yes, but it is not ideal for a one-pot procedure. NaBH₄ will readily reduce the starting aldehyde in addition to the imine.[9] If you use NaBH₄, you must first form the imine completely (and preferably isolate it) before adding the reducing agent.[6]

Q: My amine starting material is an HCl salt. Can I use it directly? A: No. The reaction requires the free base of the amine to act as a nucleophile. You must first neutralize the amine salt with a base (like NaOH or Et₃N) and extract the free amine before beginning the reductive amination.[12]

Q: Why is 1,2-dichloroethane (DCE) the preferred solvent? Can I use something else? A: DCE is preferred because it is aprotic and STAB exhibits good reactivity and stability in it.[6][7] Tetrahydrofuran (THF) is another common aprotic solvent that can be used.[5] Protic solvents like methanol or ethanol are generally not recommended as they can react with STAB.[7][13]

Q: How do I know if my STAB reagent is still active? A: Potency can degrade over time.[7] While quantitative analysis is complex, a simple qualitative test is to perform a small-scale, fast-reacting control reductive amination (e.g., cyclohexanone and benzylamine) that is known to work well. If this control reaction fails, your STAB is likely inactive.

G reagents 1-(thien-2-yl)ethan-1-amine 3-methoxypropanal imine Imine / Iminium Ion Intermediate reagents->imine Imine Formation (DCE, RT) product N-(3-methoxypropyl)-N- (1-thien-2-ylethyl)amine imine->product Reduction stab NaBH(OAc)₃ (STAB) stab->product Reduction

Caption: Overall reaction workflow.

References

  • Myers, A. Chem 115: Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Oh, S., et al. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available from: [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available from: [Link]

  • Gribble, G. W., & Nutaitis, C. F. (1985). Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride. Journal of the Chemical Society, Chemical Communications, (10), 636-638. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Pore, M. D., et al. (2023). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. Available from: [Link]

  • Organic Reaction Mechanisms. Reductive Amination - Common Conditions. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Google Patents. (1996). US5543531A - Thiophen compounds and their preparation.
  • Wikipedia. Reductive amination. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available from: [Link]

  • Reddit. (2023). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry. Available from: [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Available from: [Link]

  • Google Patents. (1993). RU1819266C - Method of synthesis of n-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene, 2,4-dimethyl-2,3-dihydrothiophene-3-one as an intermediate product for synthesis of n-(1-methoxyprop-2-yl)-2,4-dimethyl.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available from: [Link]

  • PubChem. Heterocyclic compounds and uses thereof - Patent US-10253047-B2. Available from: [Link]

  • The Patent Office Journal. (2009). Publication of Patent Applications. Available from: [Link]

  • Reddit. (2024). Reductive amination with amines. r/Chempros. Available from: [Link]

  • Giebułtowicz, J., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 27(13), 4296. Available from: [Link]

  • European Patent Office. (1998). Process for the preparation of aromatic compounds containing a heterocyclic system. Available from: [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. University of Babylon. Available from: [Link]

  • Boutabia, L., et al. (2015). Essential oil of Hertia cheirifolia leaves : chemical composition, antibacterial and antioxidant activities. Journal of Materials and Environmental Science, 6(10), 2903-2909. Available from: [Link]

  • Marrocchi, A., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. International Journal of Molecular Sciences, 13(9), 11597-11609. Available from: [Link]

  • Kim, D., et al. (2011). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 15(5), 1132-1140. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

This technical guide is structured as a specialized support resource for researchers and process chemists working with N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine . It addresses the specific challenges of purifying th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers and process chemists working with N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine . It addresses the specific challenges of purifying this lipophilic secondary amine, focusing on removing common synthetic byproducts while preserving the sensitive thiophene moiety.[1][2][3][4][5]

[3][4][5][6]

Status: Operational | Role: Senior Application Scientist | Molecule ID: TME-Amine (Thienyl-Methoxy-Ethyl-Amine)[3][4][5][6]

Executive Summary & Molecule Profile[1][2][3][5][6]

N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is a critical intermediate, often used in the synthesis of complex pharmaceutical scaffolds.[3][4][5] Its purification is complicated by two main factors:

  • Thiophene Sensitivity: The thiophene ring is electron-rich and susceptible to oxidation (forming sulfoxides) or polymerization under strongly acidic/Lewis-acid conditions.[2][3][4][5][6]

  • Amine Class: As a secondary amine, it is prone to "tailing" on silica gel and can be difficult to separate from primary amine starting materials or tertiary amine over-alkylation byproducts.[1][2][3][4][5][6]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Purification
State (Free Base) Viscous Oil (Yellow to Amber)Crystallization is difficult; Distillation or Chromatography preferred.[1][3][4][5][6]
State (HCl Salt) Crystalline Solid (White/Off-white)Recommended form for final isolation.
pKa (Conjugate Acid) ~9.5 - 10.5Ideal for Acid-Base extraction.[3][4][5][6]
LogP ~2.5 - 3.0 (Lipophilic)Soluble in DCM, EtOAc, Toluene; Insoluble in water at pH > 11.[1][4][5][6]
Boiling Point >280°C (dec.[1][2][3][4][5][6] likely)High-vacuum distillation required (<1 mbar).[1][3][4][5]

Workflow Selector: What is your primary impurity?

Identify your impurity profile to select the correct module.[1][2][3][4][5][6]

  • Non-Basic Impurities (Thiophene starting material, alcohols, aldehydes)

    
    Go to Module A (Acid-Base Extraction) .[1][3][4][5]
    
  • Primary/Tertiary Amines (Over-alkylation, unreacted amine)

    
    Go to Module B (Chromatography) .
    
  • Color/Trace Metals (Oxidation products)

    
    Go to Module C (Salt Formation & Recrystallization) .
    

Module A: The "First Line of Defense" (Acid-Base Extraction)[1][3][4][5][6]

This method utilizes the basicity of the secondary amine to separate it from neutral organic impurities.[1][2][3][4][5]

Protocol 1: Optimized Acid-Base Workup
  • Reagents: 1M HCl (aq), 2M NaOH (aq), Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][3][4][5]

  • Caution: Avoid strong oxidizing acids (HNO3) or concentrated H2SO4 which may degrade the thiophene ring.[1][2][3][4][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x Vol).

    • Mechanism:[1][2][3][5][6] The amine is protonated (

      
      ) and moves to the aqueous phase.[1][2][3][4][5] Neutral impurities (unreacted thiophene, aldehydes) remain in the DCM.[1][2][3][4][5]
      
  • Wash: Wash the combined acidic aqueous layers with fresh DCM (1 x Vol) to remove entrained neutrals.[1][2][3][4][5] Discard this organic layer.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base amine oils out.[1][2][3][4][5][6]

  • Re-Extraction: Extract the basic aqueous phase with DCM (3 x Vol).

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate) and concentrate
    in vacuo.
    

AcidBase Start Crude Mixture (Amine + Neutrals) Dissolve Dissolve in DCM Start->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid Split1 Phase Separation ExtractAcid->Split1 OrgPhase1 Organic Phase (Neutrals/Impurities) Split1->OrgPhase1 AqPhase1 Aqueous Phase (Amine Salt) Split1->AqPhase1 Waste Discard OrgPhase1->Waste Basify Add NaOH to pH > 12 AqPhase1->Basify ExtractOrg Extract with DCM Basify->ExtractOrg Final Pure Free Base Amine ExtractOrg->Final

Figure 1: Acid-Base Extraction Workflow for removal of neutral impurities.[3][4][5][6]

Module B: High-Performance Purification (Chromatography)

If the impurity is another amine (primary starting material or tertiary byproduct), acid-base extraction will fail as all species will track together.[1][3][4][5]

Protocol 2: Amine-Modified Silica Chromatography

Standard silica is acidic and causes secondary amines to "streak" or "tail," leading to poor resolution and yield loss.[1][2][3][5][6]

System Parameters:

  • Stationary Phase: Amino-functionalized Silica (NH2-Silica) is preferred.[3][4][5][6] If unavailable, use standard Silica Gel 60 pre-treated with Triethylamine (TEA).[1][2][3][4][5]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     50:50).[1][2][3][4][5]
    
  • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase if using standard silica.[1][2][3][4][5]

Troubleshooting Tailing Peaks:

Q: My product elutes as a broad smear over 20 fractions. A: The amine is interacting with silanol groups. Fix: Flush the column with mobile phase containing 3% TEA before loading your sample. This "caps" the active sites.[1][2][3][4][5][6] Switch back to 1% TEA for the run.[1][2][3][4][5]

Module C: Salt Formation & Crystallization (Scalability)[1][3][4][5]

Converting the oily free base into a solid salt is the gold standard for long-term storage and high purity (>99%).[1][3][4][5]

Protocol 3: Hydrochloride Salt Formation
  • Dissolve: Dissolve 1g of the free base amine in 5 mL of dry Ethyl Acetate or Isopropanol (IPA) .

  • Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in IPA dropwise at 0°C.

    • Note: Avoid aqueous HCl if possible, as water makes crystallization difficult.[1][2][3][4][5]

  • Crystallization: A white precipitate should form immediately.[1][2][3][5][6]

    • If oiling occurs:[1][2][3][5][6] Re-heat the mixture to boiling, add dropwise Methanol until clear, then let cool slowly to room temperature.

  • Filtration: Filter the solid under nitrogen (to prevent moisture absorption) and wash with cold diethyl ether.

Why this works: The crystal lattice of the salt excludes impurities that were trapped in the oil phase of the free base.[1][2][3][4][5][6]

Troubleshooting & FAQs

Q1: My product turned dark brown/red during storage.

Diagnosis: Thiophene oxidation. Mechanism: Thiophenes are sensitive to light and air, forming sulfoxides which degrade into colored oligomers.[1][2][3][4][5] Solution:

  • Store the compound as the HCl salt (much more stable).[1][2][3][4][5]

  • If storing as a free base, flush the vial with Argon and store at -20°C in amber glass.

  • Rescue: Pass the colored oil through a short plug of Basic Alumina using Hexane/DCM (1:1).[1][2][3][4][5] The colored oxidation products usually stick to the alumina.[1][2][3][4][5][6]

Q2: I have a persistent emulsion during the Acid-Base extraction.

Diagnosis: Surfactant formation due to the amphiphilic nature of the molecule (lipophilic thiophene/methoxypropyl + hydrophilic amine salt).[1][3][4][5][6] Solution:

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase.[1][2][3][4][5][6]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite. Solid particulates often stabilize emulsions.[1][2][3][5][6]

  • Solvent Switch: Use Chloroform instead of DCM; the higher density difference often breaks emulsions.[1][2][3][5][6]

Q3: How do I remove unreacted aldehyde (3-methoxypropanal)?

Diagnosis: Aldehydes are neutral but can form hemiaminals that track with the amine.[3][4][5][6] Solution:

  • Bisulfite Wash: Wash the organic layer (containing the crude amine) with saturated Sodium Bisulfite (

    
    )  solution.[1][2][3][4][5] The aldehyde forms a water-soluble bisulfite adduct and is removed in the aqueous wash.[1][2][3][5]
    
Q4: Nitrosamine Risk?

Critical Safety Note: Secondary amines are precursors to Nitrosamines (potent carcinogens) if exposed to nitrites.[1][2][3][4][5][7]

  • Action: Ensure no sodium nitrite (

    
    ) was used in the quenching steps.
    
  • Testing: If this is for pharmaceutical use, screen for N-nitroso-N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine using LC-MS/MS.[3][4][5][6]

References

  • Amine Purification General Strategies

    • Purification of Laboratory Chemicals, 8th Ed.[1][2][3][4][5][6] (Armarego & Chai).[1][2][3][4][5][8] Techniques for separation of amines via acid-base extraction and salt formation.[1][2][3][5]

    • Source: [1][3][4][5][6]

  • Thiophene Chemistry & Stability

    • Campaigne, E. "Thiophenes and their derivatives."[1][2][3][4][5][6] Comprehensive Heterocyclic Chemistry. Discusses the sensitivity of thiophene rings to strong acids and oxidation.

    • Source: [1][3][4][5][6]

  • Chromatography of Amines

    • Biotage Technical Guide.[1][2][3][5][6] "Strategies for the Flash Purification of Amines." Details the use of amine-functionalized silica and TEA modifiers.

    • Source:

  • Salt Selection for Pharmaceutical Intermediates

    • Stahl, P. H., & Wermuth, C. G.[1][2][4][5] (Eds.).[1][2][3][4][5][6][7][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.

    • Source: [1][3][4][5]

Sources

Troubleshooting

Troubleshooting side reactions in thienyl amine reductive amination

Topic: Troubleshooting Side Reactions in Thienyl Amine Reductive Amination Audience: Medicinal Chemists & Process Development Scientists Diagnostic Workflow Before altering your protocol, identify the specific failure mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Thienyl Amine Reductive Amination Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic tree below. Thiophene substrates are distinct from phenyl analogues due to their high electron density (nucleophilicity) and sulfur lability.

ThiopheneTroubleshooting Start START: Observe Reaction Outcome ColorCheck Visual Cue: Is the reaction mixture turning black/tarry? Start->ColorCheck Polymer ISSUE: Acid-Catalyzed Polymerization (Friedel-Crafts type) ColorCheck->Polymer Yes (Black Tar) ConversionCheck Analysis: Is the Starting Material (SM) consumed by LCMS/TLC? ColorCheck->ConversionCheck No (Clear/Yellow/Orange) Action_Poly ACTION: Switch to STAB (Protocol A) Remove strong acids. Check solvent purity (HCl in DCM?). Polymer->Action_Poly ProductCheck Analysis: Mass = Product + 4 or Desulfurized Product? ConversionCheck->ProductCheck Yes (SM Gone) Stalled ISSUE: Equilibrium Stalled (Imine not forming) ConversionCheck->Stalled No (SM Persists) RingRed ISSUE: Thiophene Ring Reduction or Poisoning ProductCheck->RingRed Yes (Wrong Mass) Action_Ring ACTION: Stop Catalytic Hydrogenation. Switch to Hydride Donor (STAB/NaBH4). RingRed->Action_Ring Action_Ti ACTION: Use Ti(OiPr)4 (Protocol B) to scavenge water and activate carbonyl. Stalled->Action_Ti

Figure 1: Diagnostic logic for identifying failure modes in thiophene reductive amination.

Technical Deep Dive: Failure Modes & Solutions

Issue A: The "Black Tar" Effect (Polymerization)

Symptom: The reaction mixture turns opaque black/dark brown rapidly; yield is low; workup is an emulsion. Mechanism: Thiophene is an electron-rich heterocycle. In the presence of strong Brønsted acids or harsh Lewis acids, the thiophene ring acts as a nucleophile. It attacks the activated carbonyl or the iminium intermediate (via Electrophilic Aromatic Substitution), leading to oligomerization rather than amination. The Fix:

  • Avoid Strong Acids: Do not use HCl or H2SO4 to catalyze imine formation.

  • Buffer Control: If using NaBH3CN, ensure pH is ~5-6 (acetic acid), not lower.

  • Preferred Reagent: Switch to Sodium Triacetoxyborohydride (STAB) .[1] It requires only stoichiometric acetic acid and operates under mild conditions that minimize thiophene polymerization [1].

Issue B: The "Vanishing Heterocycle" (Ring Reduction)

Symptom: LCMS shows M+4 (tetrahydrothiophene) or M-32 (desulfurization/ring-opening). Mechanism:

  • Over-Reduction: Catalytic hydrogenation (H2/Pd-C) often reduces the electron-rich thiophene ring alongside the imine.

  • Catalyst Poisoning: The sulfur atom in thiophene binds irreversibly to Pd or Pt surfaces, killing catalyst activity and forcing the user to add excess catalyst, which promotes side reactions. The Fix:

  • Abandon H2/Pd: Unless using specialized sulfided platinum catalysts (Pt(S)/C), heterogeneous hydrogenation is contraindicated for thiophenes.

  • Use Hydride Donors: STAB or NaBH4 are chemoselective for the C=N bond and will not touch the thiophene ring.

Issue C: Stalled Reaction (Steric/Electronic Deactivation)

Symptom: Starting material remains unreacted. Adding more reducing agent yields alcohol (direct ketone reduction). Mechanism: The equilibrium between Carbonyl + Amine ⇌ Imine + Water is unfavorable. This is common with electron-deficient amines or sterically hindered thiophene ketones (e.g., 3-acylthiophenes). The Fix:

  • Titanium(IV) Isopropoxide [Ti(OiPr)4]: This reagent serves a dual function: it acts as a mild Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [2].

Recommended Protocols

Protocol A: The "Gold Standard" (STAB)

Best for: Standard thiophene aldehydes/ketones with primary or secondary amines.

  • Mix: Dissolve thiophene carbonyl (1.0 equiv) and amine (1.1–1.2 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Acidify: Add Acetic Acid (1.0–2.0 equiv). Note: If amine is used as a salt (e.g., HCl salt), add 1.0 equiv TEA and skip Acetic Acid.

  • React: Stir for 30 mins to allow hemiaminal/imine equilibrium.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Monitor: Stir at RT for 2–16 h. Quench with saturated NaHCO3.

Protocol B: The "Rescue" Method (Ti(OiPr)4)

Best for: Unreactive ketones, weakly nucleophilic amines, or when Protocol A fails.

  • Mix: Combine thiophene ketone (1.0 equiv) and amine (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv). Note: If solids, use minimal THF.

  • Imine Formation: Stir under N2 for 4–12 h. (Reaction may become viscous).

  • Dilute: Dilute the mixture with Ethanol or THF.

  • Reduce: Add NaBH4 (1.5 equiv) carefully (exothermic).

  • Quench (Critical): Add water dropwise. A white precipitate (TiO2) will form. Filter through Celite to remove titanium salts before extraction.

Reagent Selection Matrix

ReagentThiophene CompatibilityRisk ProfileBest Use Case
NaBH(OAc)3 (STAB) Excellent Low. Mild acid prevents polymerization.First-line choice for 90% of reactions.
NaBH3CN ModerateHigh. Toxic (HCN risk). Requires pH monitoring.Only if STAB fails; rarely needed now.
H2 / Pd-C Poor High. Ring reduction & catalyst poisoning.Avoid. Use only if ring saturation is desired.
Ti(OiPr)4 + NaBH4 Excellent Moderate.[2] Workup requires filtration.Sterically hindered or "dead" ketones.

Mechanism of Titanium Activation

Understanding why Protocol B works when others fail:

TitaniumMechanism Step1 1. Coordination Ti(OiPr)4 binds Carbonyl Oxygen Step2 2. Amine Attack Activated Carbonyl accepts R-NH2 Step1->Step2 Activation Step3 3. Elimination Ti-species scavenges H2O (Irreversible Imine Formation) Step2->Step3 -H2O Step4 4. Reduction NaBH4 reduces Imine to Amine Step3->Step4 +H-

Figure 2: Ti(OiPr)4 acts as both a Lewis acid activator and a dehydrating agent, pushing the equilibrium to the imine species [2].

Frequently Asked Questions (FAQ)

Q: Can I use Methanol as a solvent for STAB? A: No. STAB reacts rapidly with methanol (solvolysis), destroying the reagent. Use DCE, DCM, or THF.[1][3][4] If you must use methanol (solubility issues), switch to NaBH3CN or the Ti(OiPr)4/NaBH4 protocol.

Q: My product is trapped in the Titanium emulsion during workup. How do I get it out? A: The "Mattson Workup": After quenching with water, add 1N NaOH or dilute NH4OH to break up the titanium polymeric gel. Alternatively, dilute extensively with EtOAc and filter through a large pad of Celite before attempting phase separation.

Q: Why did my reaction turn red/purple? A: Thiophene imines can be chromogenic. However, if it turns deep black/tarry, you have likely polymerized the thiophene. Check if your acid concentration is too high.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]

  • Bhattacharyya, S. (1995). Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[2][9][10] The Journal of Organic Chemistry, 60(15), 4928-4929.

Sources

Optimization

Removing unreacted 3-methoxypropylamine from final product

Technical Support Ticket #MOPA-001: Purification Protocols Subject: Removal of Unreacted 3-Methoxypropylamine (MOPA) from Reaction Mixtures Status: Open Priority: High[1] Executive Summary & Molecule Profile User Query:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #MOPA-001: Purification Protocols Subject: Removal of Unreacted 3-Methoxypropylamine (MOPA) from Reaction Mixtures Status: Open Priority: High[1]

Executive Summary & Molecule Profile

User Query: "I have excess 3-methoxypropylamine (MOPA) remaining in my crude mixture. How do I remove it without degrading my final product?"

Technical Analysis: 3-Methoxypropylamine (MOPA) is a primary amine with a hydrophilic ether tail.[1][2] Its physical profile creates specific purification challenges:

  • Boiling Point (116–118°C): Too high for simple rotary evaporation without high vacuum, yet low enough to be annoying during lyophilization.[2]

  • Basicity (pKa ~10): It effectively forms salts, which is the primary lever for removal.[2]

  • Solubility: Miscible with water and most organic solvents, making simple water washes ineffective unless pH is strictly controlled.[1][2]

This guide details three removal strategies ranging from bulk extraction to precision scavenging.[1][2]

Diagnostic Flowchart

Before selecting a protocol, determine the stability and solubility of your target product.[2]

MOPA_Removal_Decision_Tree Start START: Analyze Target Product IsProductAmine Is the Product also a Basic Amine? Start->IsProductAmine IsProductAcidSensitive Is Product Acid-Sensitive? IsProductAmine->IsProductAcidSensitive No VolatilityCheck Is Product Volatile? IsProductAmine->VolatilityCheck Yes AcidWash Protocol A: HCl Extraction IsProductAcidSensitive->AcidWash No (Robust) CitricWash Protocol B: Citric Acid/CuSO4 Wash IsProductAcidSensitive->CitricWash Yes (Sensitive) ScavengerResin Protocol C: PS-Isocyanate Scavenging VolatilityCheck->ScavengerResin No (High MW) Chromatography Protocol D: Reverse Phase HPLC VolatilityCheck->Chromatography Yes (Low MW)

Figure 1: Decision matrix for selecting the appropriate MOPA removal strategy based on product properties.[3]

Standard Operating Procedures (SOPs)

Protocol A: The "Buffer Wash" (Liquid-Liquid Extraction)

Best for: Non-basic products that are soluble in organic solvents (DCM, EtOAc).[4]

The Science: MOPA is a base.[1][2] By lowering the pH of the aqueous layer below its pKa (~10), you protonate the amine (


).[1] The charged ammonium salt is insoluble in organic solvents and partitions into the water.[2]

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][4]

  • Wash Solution: 1M HCl (Standard) OR 10% Citric Acid (Mild).[1][2]

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in the organic solvent (10 mL solvent per 1 g crude).

  • First Wash: Add an equal volume of 10% Citric Acid (preferred over HCl for MOPA as it buffers pH ~3-4, preventing product degradation).[1][2]

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Drain the aqueous layer (contains MOPA-Citrate salt).[1][2]

  • Visual Confirmation (The Copper Test):

    • Tip: If unsure if MOPA is gone, wash the organic layer with 10% aqueous Copper(II) Sulfate (CuSO₄) .[2]

    • Result: If MOPA is present, the aqueous layer turns deep purple/blue (complexation).[2] If it remains pale blue, MOPA is removed [1].[1][2]

  • Final Polish: Wash with Brine, dry over Na₂SO₄, and concentrate.[1][2][4]

Protocol B: Solid-Phase Scavenging (Resin Capture)

Best for: Products that are also amines, or acid-sensitive compounds where aqueous workup is risky.[1]

The Science: Use a polymer-supported electrophile (e.g., Polystyrene-Isocyanate).[1] The unreacted MOPA attacks the isocyanate to form an insoluble urea, which is filtered off.[2] This avoids pH swings entirely.[1][2]

Reagents:

  • Resin: PS-Isocyanate (typical loading 1.0–1.5 mmol/g).[1][2]

  • Solvent: DCM or THF (Must swell the resin).[2]

Step-by-Step:

  • Calculation: Calculate excess MOPA (moles). Use 3 equivalents of resin relative to the excess MOPA.[2]

  • Incubation: Add resin to the reaction mixture (dissolved in DCM).

  • Agitation: Stir gently (orbital shaker preferred) for 2–4 hours at room temperature.

    • Note: Do not use magnetic stir bars if the resin is fragile; they can grind the beads.[2]

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin cake with DCM to recover any trapped product.[1][2]

  • Concentration: Evaporate solvent. The MOPA is chemically bound to the beads and left behind [2].[2]

Scavenging_Mechanism cluster_filter Filtration Step MOPA Free MOPA (Liquid) Complex Polymer-Bound Urea (Insoluble Solid) MOPA->Complex Nucleophilic Attack Resin PS-Isocyanate (Solid Bead) Resin->Complex Product Purified Product (In Solution)

Figure 2: Mechanism of chemoselective removal using PS-Isocyanate resin.[1]

Protocol C: Azeotropic Co-Evaporation

Best for: Scale-up scenarios where resins are too expensive and extraction causes emulsions.[1]

The Science: While MOPA boils at ~117°C, it forms favorable vapor-liquid equilibria with certain solvents, allowing it to be "dragged" out at lower temperatures under vacuum.[1]

Data Table: Solvent Efficacy for MOPA Removal

SolventBoiling PointMOPA Removal EfficiencyNotes
Toluene 110°CHigh Forms positive azeotrope-like mixtures with amines.[1][2] Best choice.
Ethanol 78°CMediumGood for solubility, but MOPA may trail.[1][2]
DCM 40°CLowToo volatile; leaves MOPA behind.[1][2]

Step-by-Step:

  • Concentrate the reaction mixture to an oil.

  • Redissolve in Toluene (5–10 mL per gram of crude).

  • Rotary evaporate at 50°C under strong vacuum (<20 mbar).

  • Repeat 3 times.

  • Why this works: The toluene co-distills the amine, effectively lowering the energy required to volatilize the MOPA [3].

Frequently Asked Questions (FAQs)

Q: My product is also a secondary amine. Will the acid wash remove it too? A: Yes, it likely will.[2] In this case, Protocol B (Scavenging) is superior.[1][2] Use a PS-Benzaldehyde resin instead of Isocyanate.[1][2] Benzaldehyde reacts selectively with primary amines (MOPA) to form imines, leaving secondary amine products untouched.[1][2]

Q: I tried the acid wash, but I got a terrible emulsion. A: MOPA's ether tail acts like a surfactant.[2]

  • Fix 1: Add solid NaCl to saturate the aqueous layer (Salting out).[1][2]

  • Fix 2: Filter the biphasic mixture through a pad of Celite; emulsions often stabilize around microscopic particulate matter.[2]

Q: Can I just use silica chromatography? A: You can, but MOPA streaks badly on silica due to interaction with acidic silanols.[1][2]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent to "cap" the silanols, then run your column. The MOPA will elute, but your product separation will be sharper.

References

  • University of Rochester. (n.d.).[1][2] Workup for Removing Amines: Copper Sulfate Wash.[1][2][4][5][6][7] Retrieved from [Link] (Verified general chemical protocol).[1][2]

  • Biotage. (2016).[1][2][3] Scavenging Amines using MP-Isocyanate and PS-Isocyanate.[1][2][3] Biotage Technical Note TN512.[1][2] Retrieved from [Link].[1][2]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Executive Summary & Molecule Profile N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is a critical secondary amine intermediate, most notably used in the synthesis of Duloxetine (Cymbalta). Its structural duality—containi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is a critical secondary amine intermediate, most notably used in the synthesis of Duloxetine (Cymbalta). Its structural duality—containing both an electron-rich thiophene ring and a nucleophilic secondary amine —creates a "perfect storm" for instability.

Researchers often report the material turning from a pale yellow oil to a dark brown/black sludge, or developing white crusts. This guide addresses the root causes: S-oxidation (thiophene) , N-oxidation (amine) , and Carbamylation (CO₂ absorption) .

PropertySpecificationCritical Sensitivity
Functional Groups Thiophene, Secondary Amine, EtherOxidation (S & N), Acid, CO₂
Physical State Pale Yellow OilDarkens rapidly upon air exposure
Storage Class Hygroscopic, Air-Sensitive, PhotosensitiveStore < -20°C, Argon Overlay

Diagnostic Matrix: Troubleshooting Your Sample

Use this matrix to identify the specific degradation pathway affecting your batch.

SymptomProbable CauseMechanismVerification Test
Darkening (Brown/Black) Thiophene Oxidation / PolymerizationSulfur oxidation leads to unstable sulfoxides that polymerize.TLC/HPLC: Look for broad baseline humps or late-eluting oligomers.
White Crust/Solids Carbamate FormationReaction with atmospheric CO₂ (

).
Heat Test: Heat solid gently (~60°C). If it bubbles and returns to oil, it is a reversible carbamate.
Purity Drop (New Peak) N-Oxide FormationAmine oxidation by peroxides or air.LC-MS: Mass shift of +16 Da (M+16).
Viscosity Increase OligomerizationThiophene ring-opening or coupling.NMR: Loss of aromatic thiophene protons; broadening of signals.

Deep Dive: Degradation Mechanisms

Understanding why the molecule degrades allows for better control. The two primary enemies are Oxygen and Carbon Dioxide .

A. Thiophene S-Oxidation (The "Black Oil" Effect)

The thiophene ring is electron-rich. In the presence of oxygen (accelerated by light), the sulfur atom oxidizes to thiophene-S-oxide . This intermediate is highly unstable and acts as a diene, reacting with itself or the parent molecule to form dimers and polymers. This causes the characteristic darkening.

B. Amine Carbamylation (The "White Crust" Effect)

Secondary amines are moderate bases. They react rapidly with atmospheric CO₂ to form carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt .



Note: This process is reversible.
C. Visualizing the Pathways

DegradationPathways Fig 1. Primary degradation pathways: Carbamylation (reversible) and Oxidation (irreversible). Molecule Target Amine (Liquid Oil) Carbamate Ammonium Carbamate (White Solid/Crust) Molecule->Carbamate Reversible Reaction (Fast) S_Oxide Thiophene S-Oxide (Unstable Intermediate) Molecule->S_Oxide S-Oxidation (Slow) NOxide Amine N-Oxide (Impurity +16 Da) Molecule->NOxide N-Oxidation CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / Light O2->S_Oxide O2->NOxide Polymer Oligomers/Polymers (Dark Brown/Black Sludge) S_Oxide->Polymer Diels-Alder / Coupling

Storage & Handling Protocols (SOP)

To maintain purity >98% for extended periods (6+ months), strict adherence to the "Cold-Dark-Inert" protocol is required.

Protocol A: Long-Term Storage

Objective: Prevent contact with Air, Moisture, and Light.

  • Container Selection: Use Amber Glass vials with Teflon-lined caps. Never use polyethylene (PE) or polypropylene (PP) for long-term storage, as they are permeable to oxygen over time.

  • Inert Gas Purge:

    • Do not simply blow gas into the vial.

    • Technique: Insert a long needle connected to an Argon line (Argon is heavier than air and blankets the oil better than Nitrogen) to the bottom of the vial. Sparge gently for 30 seconds.

    • Slowly withdraw the needle while capping immediately.

  • Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

  • Temperature: Store at -20°C . Thiophene oxidation kinetics are significantly retarded at sub-zero temperatures.

Protocol B: Recovery of Degraded Material

Scenario: You opened a stored vial and found solids or slight yellowing.

  • If White Solids (Carbamate):

    • Connect the flask to a vacuum manifold.

    • Gently heat the oil to 40-50°C under high vacuum for 30-60 minutes.

    • Result: The carbamate decomposes back to the amine and CO₂ (gas). The oil should clarify.

  • If Darkened (Oxidation):

    • Filtration: Dissolve in a non-polar solvent (e.g., Hexane or Toluene). Polymers are often insoluble in hexane. Filter off the dark sludge.

    • Acid/Base Extraction (Caution):

      • Dissolve in Ethyl Acetate.

      • Extract with cold, dilute HCl (0.5 M). Warning: Strong/Hot acid polymerizes thiophenes.

      • Wash the aqueous layer with Ethyl Acetate (removes non-basic impurities).

      • Basify aqueous layer with NaHCO₃ (keep pH ~8-9).

      • Extract back into Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Workflow Diagram: Storage Decision Tree

StorageWorkflow Fig 2. Decision tree for handling and recovering N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine. Start Synthesized/Received Material Check Visual Inspection Start->Check Clear Clear/Pale Yellow Oil Check->Clear Pass Solid White Solid Present Check->Solid Carbamate Dark Dark Brown/Black Check->Dark Oxidized Purge Argon Sparge (30s) Clear->Purge Degas Heat (45°C) + Vacuum (Remove CO2) Solid->Degas Purify Chromatography / Acid-Base Extraction Dark->Purify Seal Seal (Amber Glass + Parafilm) Purge->Seal Store Store at -20°C Seal->Store Degas->Clear Purify->Clear

Frequently Asked Questions (FAQ)

Q: Can I store this amine as a salt (e.g., Hydrochloride) to improve stability? A: Yes, highly recommended. The hydrochloride or oxalate salt is significantly more stable than the free base oil. The protonation of the amine prevents N-oxidation and carbamate formation. However, ensure the salt formation conditions (acid strength) do not degrade the thiophene ring. Using dry HCl in ether/dioxane is a standard method.

Q: I see a new peak at RRT 0.95 in HPLC. What is it? A: This is likely the Thiophene-S-oxide or the Amine N-oxide . Both are more polar than the parent amine and will elute slightly earlier on a Reverse Phase C18 column.

Q: Is the degradation autocatalytic? A: Yes. The formation of peroxides (from air) can initiate a radical chain reaction that accelerates thiophene polymerization. This is why "old" dark material degrades much faster than fresh material.

References

  • Thiophene Oxidation Mechanisms

    • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Link

  • Amine-CO₂ Interactions

    • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for carbon dioxide removal. Industrial & Engineering Chemistry Fundamentals. Link

  • Duloxetine Intermediate Handling

    • European Medicines Agency (EMA). Duloxetine: Scientific Discussion and Storage Conditions. Link

  • General Stability of Thiophene Derivatives

    • Li, J., et al. (2024).[1][2] Accurate assembly of thiophene-bridged titanium-oxo clusters with photocatalytic amine oxidation activity. RSC Advances. Link

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Thienyl Ethyl Amines: A Comparative Technical Guide

This guide provides a comprehensive technical analysis of the mass spectrometry fragmentation patterns of thienyl ethyl amines (TEAs), designed for researchers in forensic toxicology and drug development. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the mass spectrometry fragmentation patterns of thienyl ethyl amines (TEAs), designed for researchers in forensic toxicology and drug development.

Executive Summary: The Thienyl Challenge

Thienyl ethyl amines (TEAs) are structural analogs of phenethylamines where the phenyl ring is replaced by a thiophene moiety. These compounds, often appearing as designer drugs (e.g., the "2C-T-x" series) or pharmaceutical intermediates, present a unique analytical challenge. While their biological activity mimics serotonin/dopamine agonists, their mass spectral behavior is distinct due to the electronic properties of the sulfur atom.

This guide moves beyond basic spectral interpretation to analyze the causality of fragmentation, specifically comparing the 2-thienyl and 3-thienyl isomers. It establishes that while Electron Ionization (EI) yields identical base peaks for isomers, specific low-abundance sulfur-characteristic ions and chromatographic retention indices are required for definitive identification.

Fundamental Fragmentation Mechanisms

The fragmentation of TEAs is governed by two competing forces: the nitrogen-driven alpha-cleavage (dominant) and the sulfur-driven charge stabilization (diagnostic).

Alpha-Cleavage (The Dominant Pathway)

In both 2-thienylethylamine (2-TEA) and 3-thienylethylamine (3-TEA), the primary amine dictates the base peak. Upon electron impact (70 eV), the radical cation (


) undergoes homolytic cleavage at the C

-C

bond.
  • Mechanism: The radical site on the nitrogen drives the cleavage of the adjacent C-C bond to release the stable thienyl radical.

  • Result: Formation of the iminium ion (

    
    ) at m/z 30 .[1]
    
  • Diagnostic Value: This confirms the presence of a primary ethylamine side chain but cannot distinguish the aromatic core.

Thiophene Ring Expansion & Sulfonium Ion Formation

Unlike the benzene ring in phenethylamines, the thiophene ring is electronically rich and susceptible to ring opening and rearrangement.

  • Sulfonium Stabilization: Sulfur's ability to expand its valence shell allows it to stabilize positive charges better than oxygen. The thienyl cation (

    
    , m/z 83) is a resonance hybrid where the charge is delocalized onto the sulfur (sulfonium form).
    
  • Thiopyran Rearrangement: A critical high-energy pathway involves the expansion of the thiophene ring (often with alkyl substituents) into a thiopyran cation. This "scrambling" of the carbon skeleton explains the difficulty in distinguishing positional isomers by mass alone.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic 2-thienyl ethyl amine.

TEA_Fragmentation M_Ion Molecular Ion (M+.) m/z 127 Alpha_Cleavage Alpha-Cleavage (Dominant) M_Ion->Alpha_Cleavage - Thienyl Radical CS_Cleavage C-S Bond Activation (Secondary) M_Ion->CS_Cleavage High Energy Iminium Iminium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha_Cleavage->Iminium Thienyl_Radical Thienyl Radical (Neutral Loss) Alpha_Cleavage->Thienyl_Radical ThienylMethyl Thienylmethyl Cation [C5H5S]+ m/z 97 CS_Cleavage->ThienylMethyl - CH2NH2 Thienyl_Cation Thienyl Cation [C4H3S]+ m/z 83 Thiopyran Thiopyran Rearrangement (Ring Expansion) ThienylMethyl->Thiopyran Isomerization Thiopyran->Thienyl_Cation - CH2

Caption: Figure 1.[2][3] Competing fragmentation pathways for 2-thienylethylamine. Alpha-cleavage dominates, yielding m/z 30. Secondary pathways reveal the sulfur core.

Comparative Analysis: Isomer Differentiation

Distinguishing 2-thienyl from 3-thienyl isomers is the primary analytical bottleneck. The mass spectra are qualitatively identical because the ethylamine side chain dominates fragmentation in both cases.

Quantitative Ion Comparison

While the presence of ions is identical, subtle differences in Relative Abundance (RA) can be observed under controlled conditions, though these are instrument-dependent.

Feature2-Thienylethylamine (2-TEA)3-Thienylethylamine (3-TEA)Phenethylamine (Reference)
Molecular Weight 127 Da127 Da121 Da
Base Peak (100%) m/z 30 (

)
m/z 30 (

)
m/z 30 (

)
Molecular Ion (

)
m/z 127 (Low abundance, ~5-10%)m/z 127 (Low abundance, ~5-10%)m/z 121 (Low abundance)
Thienyl Cation m/z 83 (

)
m/z 83 (

)
m/z 77 (

)
Thienylmethyl m/z 97 (

)
m/z 97 (

)
m/z 91 (

)
Isotopic Signature

peak at M+2 (~4.4% of M)

peak at M+2 (~4.4% of M)
No significant M+2
Retention Index (HP-5) Lower (Elutes first)Higher (Elutes second)N/A

Key Insight: The 2-substituted isomer typically elutes before the 3-substituted isomer on non-polar (5% phenyl) GC columns due to steric shielding of the sulfur atom and slightly lower boiling point.

The Sulfur Isotope "Fingerprint"

A critical validation step for any TEA is the M+2 peak . Unlike phenethylamines, TEAs contain Sulfur-32 (95%) and Sulfur-34 (4.2%).

  • Protocol: Check the m/z 129 ion (for the parent) or m/z 99 ion (for the fragment).

  • Validation: If the intensity of (M+2) is < 1% of (M), the compound is not a thienyl amine (likely a contaminant or phenethylamine). If it is ~4-5%, it confirms the Sulfur presence.

Experimental Protocols

To ensure reproducibility, the following protocols utilize "Self-Validating" steps (e.g., internal standard checks and isotopic confirmation).

Sample Preparation (Liquid-Liquid Extraction)
  • Objective: Isolate basic amines from biological matrices (urine/plasma).

  • Step 1: Aliquot 1 mL sample + 100 µL Internal Standard (e.g.,

    
    -Phenethylamine).
    
  • Step 2: Alkalinize to pH > 10 using 100 µL 1M NaOH. Causality: Ensures amines are uncharged (

    
    ) for extraction.
    
  • Step 3: Add 3 mL Ethyl Acetate. Vortex 2 mins. Centrifuge 3000g.

  • Step 4: Transfer organic layer. Evaporate to dryness under

    
    .
    
  • Step 5 (Optional Derivatization): Reconstitute in 50 µL PFPA (Pentafluoropropionic anhydride) and incubate at 60°C for 20 mins.

    • Why? Derivatization increases molecular weight, improves peak shape, and often creates unique fragment ions (e.g., perfluoroacyl fragments) that assist in isomer differentiation.

GC-MS Instrument Parameters
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 mins.

  • MS Source: 230°C, 70 eV Electron Ionization.

  • Scan Range: m/z 40–350. Note: Start at 40 to avoid air/water, but ensure m/z 30 is monitored if SIM mode is used.

Workflow Diagram

Workflow Sample Biological Sample (Urine/Plasma) Extract L/L Extraction (pH > 10, EtOAc) Sample->Extract Basify Deriv Derivatization (Optional) PFPA / TFA Extract->Deriv Dry & React GCMS GC-MS Analysis (DB-5MS, 70eV) Extract->GCMS Direct Inject (Underivatized) Deriv->GCMS Inject Data Data Analysis Check m/z 30, 97, 127 GCMS->Data Generate Spectra

Caption: Figure 2. Analytical workflow for the extraction and MS identification of thienyl ethyl amines.

References

  • Boatto, G., et al. (2007). Determination of four thiophenethylamine designer drugs (2C-T-series) in human plasma by capillary electrophoresis with mass spectrometry detection. Journal of Chromatography A. Link

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine/thienyl analogs).
  • Rauchfuss, T. B. (1994). A New Pathway for Thiophene Ring Opening by Transition Metals. Inorganic Chemistry. Link

  • SWGDRUG. (2023). Mass Spectral Library and Monographs. Scientific Working Group for the Analysis of Seized Drugs. Link

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and rearrangement mechanisms).

Sources

Comparative

Publish Comparison Guide: FTIR Characterization of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

The following is a comprehensive technical guide for the FTIR characterization of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine . This guide is structured to assist analytical chemists and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for the FTIR characterization of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine . This guide is structured to assist analytical chemists and process development scientists in validating molecular identity and purity during synthesis.

Executive Summary & Molecular Context

N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine is a critical secondary amine intermediate, often implicated in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other thiophene-based pharmacophores. Its structural integrity hinges on three distinct moieties: the thiophene ring , the secondary amine core, and the aliphatic ether tail.

In drug development, distinguishing this secondary amine from its primary amine precursor (1-(thiophen-2-yl)ethanamine) and potential tertiary amine impurities (over-alkylation products) is paramount. This guide compares FTIR performance against orthogonal techniques and details specific spectral markers for purity assessment.

Molecular Anatomy
  • Core: Secondary Amine (-NH-)

  • Moiety A: 1-(Thiophen-2-yl)ethyl group (Chiral center adjacent to N)

  • Moiety B: 3-Methoxypropyl chain (Aliphatic ether)

Theoretical IR Fingerprint & Assignments

The following table synthesizes characteristic vibrational modes based on structural fragments and authoritative spectroscopic correlation tables (Silverstein, Socrates).

Table 1: Key Diagnostic Bands (ATR-FTIR)
Functional GroupMode of VibrationWavenumber (

)
IntensityDiagnostic Value
Secondary Amine N-H Stretch3300 – 3350 Weak/SharpCritical: Distinguishes from

(doublet) and

(absent) amines.[1][2]
Thiophene Ring C=C Stretch (Asym)1500 – 1560MediumCharacteristic heteroaromatic signature.
Thiophene Ring C-H Stretch3050 – 3110WeakDifferentiates aromatic C-H from alkyl C-H.
Aliphatic Ether C-O-C Stretch1100 – 1150 StrongConfirms the methoxypropyl chain integrity.
Alkyl Chain C-H Stretch (

)
2800 – 2980StrongMethyl/Methylene groups from propyl and ethyl chains.
Thiophene Ring C-S / Ring Breathing690 – 850MediumFingerprint region confirmation of 2-substitution.

Expert Insight: The N-H stretch in secondary amines is often weak. In liquid films (neat), hydrogen bonding may broaden this band slightly, but it remains a single peak, unlike the doublet seen in primary amines.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: FTIR vs. Raman Spectroscopy

While FTIR is the industry standard for functional group verification, Raman spectroscopy offers distinct advantages for thiophene-based molecules.

FeatureFTIR (Mid-IR) Raman Spectroscopy
Thiophene Detection Good. C=C stretches are visible but can overlap with amine bending.Superior. The symmetric ring breathing mode (~1400-1500

) is intensely Raman active due to high polarizability of Sulfur.
Amine Detection Superior. N-H stretch is distinct; N-H wag is broad and diagnostic.[1][3]Weak. N-H vibrations are poor Raman scatterers.
Ether Detection Superior. C-O stretch is a strong dipole change (IR active).Weak.
Sample Prep ATR requires minimal prep; destructive if KBr used.Non-destructive; can measure directly through glass vials.

Verdict: Use FTIR for routine purity profiling (Amine/Ether confirmation). Use Raman if confirming the integrity of the thiophene ring during harsh reaction conditions (e.g., hydrogenation steps).

Comparison 2: Distinguishing Impurities (The "Performance" Check)

The primary utility of FTIR in this context is monitoring the alkylation reaction.

  • Alternative A: Primary Amine Precursor (Starting Material)

    • Spectral Signature: Two N-H stretching bands (~3300 and ~3380

      
      ) due to symmetric/asymmetric stretching. Strong 
      
      
      
      scissoring band at ~1600
      
      
      .[3]
    • Target Molecule:Single N-H band. Loss of scissoring band.

  • Alternative B: Tertiary Amine (Over-alkylation Impurity)

    • Spectral Signature:Complete absence of N-H stretching bands in the 3300

      
       region.
      
    • Target Molecule: Presence of weak N-H band.[1][3]

Visualizing the Characterization Logic

The following diagram illustrates the logical decision tree for assigning the spectrum to the target molecule versus its precursors.

SpectralLogic Start Analyze Spectrum (3500 - 600 cm-1) Region1 Check 3300-3400 cm-1 (N-H Region) Start->Region1 Doublet Doublet Peak? Region1->Doublet Two Bands Single Single Weak Peak? Region1->Single One Band None No Peak? Region1->None Absent Primary Primary Amine (Precursor Material) Doublet->Primary Region2 Check 1100-1150 cm-1 (Ether Region) Single->Region2 Tertiary Tertiary Amine (Over-Alkylated Impurity) None->Tertiary Target Target Secondary Amine (N-(3-methoxypropyl)...) EtherConfirm Strong C-O Band Present? Region2->EtherConfirm Final Identity Confirmed EtherConfirm->Final Yes

Figure 1: Spectral decision tree for distinguishing the target secondary amine from synthesis impurities.

Experimental Protocol: ATR-FTIR Analysis

This protocol uses Attenuated Total Reflectance (ATR) for high throughput and minimal sample preparation, ideal for the likely liquid/oil state of this amine.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol or Ethanol (analytical grade) for cleaning.

  • Background: Air background.

Step-by-Step Workflow
  • System Validation:

    • Collect an air background spectrum (4 scans, 4

      
       resolution). Ensure 
      
      
      
      (2350
      
      
      ) and
      
      
      regions are minimal.
  • Crystal Cleaning:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Verify the "Preview" mode shows a flat baseline.

  • Sample Application:

    • Using a clean glass pipette, apply 1 drop (approx. 10-20

      
      ) of the neat N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine oil onto the center of the crystal.
      
    • Note: If the sample is a solid salt (e.g., hydrochloride), apply pressure using the anvil to ensure good contact.

  • Acquisition:

    • Range: 4000 – 600

      
      .
      
    • Scans: 16 to 32 scans (to improve Signal-to-Noise ratio).

    • Resolution: 4

      
      .
      
  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library spectra is required).

    • Baseline correct if necessary (rarely needed for quality neat liquids).

Data Interpretation Checklist

Synthesis Pathway Monitoring

The following diagram highlights where FTIR is utilized in the synthesis workflow.

SynthesisWorkflow Precursor 1-(Thiophen-2-yl)ethanamine (Primary Amine) Reaction Alkylation Reaction (Base, Heat) Precursor->Reaction Reagent 1-Chloro-3-methoxypropane Reagent->Reaction Crude Crude Mixture Reaction->Crude Purification Column Chromatography or Distillation Crude->Purification FTIR FTIR Analysis (Purity Check) Purification->FTIR FTIR->Reaction Fail: Doublet (Start Material) FTIR->Purification Fail: No NH (Tertiary)

Figure 2: Integration of FTIR checkpoints in the synthesis of the target amine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general functional group assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for standard thiophene and amine spectra).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Retrieved from [Link] (Practical guide for industrial IR interpretation).

  • PubChem. (2025).[7] Compound Summary for Duloxetine Impurities (Thiophene-ethylamine derivatives). National Library of Medicine. Retrieved from [Link] (Structural analogs for spectral comparison).

Sources

Validation

Reference Standards for N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Analysis: A Comparative Technical Guide

Executive Summary: The Criticality of Standard Qualification In the development of Selective Estrogen Receptor Modulators (SERMs) and related thiophene-based pharmacophores, the secondary amine N-(3-methoxypropyl)-N-(1-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Standard Qualification

In the development of Selective Estrogen Receptor Modulators (SERMs) and related thiophene-based pharmacophores, the secondary amine N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine serves as a critical synthetic intermediate.[1] Its control is paramount; unreacted levels of this amine can lead to genotoxic impurities or degrade into oxidative byproducts that compromise final drug product stability.[1]

This guide objectively compares reference standard grades available for this analyte. Unlike generic reagents, a qualified reference standard for this molecule must address three specific chemical liabilities: thiophene oxidation , amine hygroscopicity , and stereochemical purity (due to the chiral center at the 1-ethyl position).

Technical Background & Chemical Context

The Molecule[2]
  • Chemical Name: N-(3-methoxypropyl)-N-(1-(thiophen-2-yl)ethyl)amine[1]

  • Structural Liability: The molecule contains a secondary amine (prone to carbamate formation with atmospheric CO₂) and a thiophene ring (susceptible to S-oxidation under stress).[1]

  • Stereochemistry: The "1-thien-2-ylethyl" moiety introduces a chiral center.[1] Reference standards must be explicitly defined as Racemic (±) or Enantiopure (R/S) to prevent analytical bias in chiral HPLC methods.

Regulatory Framework

According to ICH Q3A (R2) , impurities exceeding the qualification threshold (0.15% or 1.0 mg/day) must be identified and quantified against a qualified standard [1]. The use of a "reagent grade" chemical as a standard without further purification and characterization is a common source of Form 483 observations during FDA audits.

Comparative Analysis: Reference Standard Grades

The following table contrasts the three primary tiers of standards available for this amine. For GMP release testing, only the Qualified Reference Standard is acceptable.

Table 1: Performance Matrix of Standard Grades
FeatureGrade A: Certified Reference Material (CRM) Grade B: Qualified Reference Standard Grade C: Reagent / Synthesis Grade
Primary Use Metrology, Instrument CalibrationGMP Release Testing , Method ValidationEarly R&D, Route Scouting
Purity Assignment Mass Balance (100% - Impurities - Water - Solvents)HPLC Area % (often uncorrected)Nominal Area % (e.g., ">95%")
Stereochemistry Explicitly determined (Chiral LC/Polarimetry)Defined (e.g., "Racemic")Often Undefined / Variable
Salt Form Stoichiometry confirmed (e.g., HCl, Oxalate)Assumed based on synthesisVariable (Free base vs. Salt mix)
Water Content Measured (Karl Fischer)Measured (KF or LOD)Not measured (High Risk)
Traceability NIST/BIPM TraceableTraceable to Internal Primary StdNone
Cost High (

)
Moderate (

)
Low ($)
The "Reagent Grade" Trap

Using Grade C (Reagent Grade) for quantitative analysis of this amine is scientifically flawed due to the Salt Correction Factor .

  • Scenario: You purchase the "Free Base" reagent.[1]

  • Reality: The amine absorbs atmospheric CO₂ and water, converting partially to a carbonate salt.

  • Result: Weighing 10 mg of reagent actually delivers only 8.5 mg of active amine.[1] Your impurity calculations will be underestimated by 15% , potentially masking a toxic impurity spike.

Self-Validating Experimental Protocols

To ensure data integrity, you must characterize your standard before use. Below are the protocols to qualify a Grade B or C standard into a usable material.

Protocol 1: Purity Assignment via Mass Balance (The "Gold Standard")

This protocol derives the "Potency" (


) of the standard, which is required for calculation in your analytical method.

Equation:



Where 

includes Water (KF) and Residual Solvents (GC).[1]

Workflow:

  • Chromatographic Purity: Inject sample on HPLC (Method below). Integrate all impurities >0.05%.[1] Sum them to get

    
    .[1]
    
  • Volatiles: Perform Karl Fischer titration (triplicate). Perform TGA or GC-Headspace for solvents.[1] Sum to get

    
    .
    
  • Counter-ion Confirmation: Perform Ion Chromatography (IC) or Silver Nitrate titration to confirm if it is a Mono- or Di-HCl salt.[1]

Protocol 2: HPLC Method for Thiophene-Amine Analysis[1]

This method separates the amine from its oxidative degradants (thiophene sulfoxides).[1]

  • Column: C18 Base-Deactivated (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH suppresses protonation, improving peak shape for secondary amines).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 235 nm (Thiophene

    
    ) and 210 nm (Amine backbone).[1]
    
  • Column Temp: 40°C.

Why this works: High pH prevents the secondary amine from interacting with residual silanols on the column, eliminating peak tailing without the need for ion-pairing agents (like TFA) that suppress MS sensitivity.[1]

Visualizing the Qualification Logic

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.

ReferenceStandardLogic Start Source Material (N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine) CheckStereo Check Stereochemistry (Chiral HPLC) Start->CheckStereo ReagentRoute Reagent Grade (No Data) Start->ReagentRoute Skip Testing IsRacemic Racemic (±) CheckStereo->IsRacemic 50:50 Ratio IsPure Enantiopure (R or S) CheckStereo->IsPure >99% ee CheckSalt Determine Salt Form (IC / AgNO3 Titration) IsRacemic->CheckSalt IsPure->CheckSalt CalcPotency Calculate Potency (Mass Balance) 100% - (Water + Solvents + Org. Imp) CheckSalt->CalcPotency Stoichiometry Confirmed UseAsStd Release as Qualified Reference Standard CalcPotency->UseAsStd ReagentRoute->UseAsStd HIGH RISK: Incorrect Potency

Caption: Workflow for qualifying the amine reference standard. Skipping the characterization steps (Red Path) introduces significant analytical risk.

Stability & Degradation Pathways[1]

Understanding the degradation of your reference standard is vital for storage.[1]

DegradationPath Parent Parent Amine (Thiophene-Ethyl-Amine) Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation O2 / Light Carbamate N-Carbamate Salt (CO2 Absorption) Parent->Carbamate Atmospheric CO2 (If Free Base) S_Oxide Thiophene S-Oxide (Unstable Intermediate) Oxidation->S_Oxide Dimer Dimerization Products (Insoluble Precipitate) S_Oxide->Dimer Diels-Alder type rxn

Caption: Primary degradation pathways.[1] Note that Thiophene S-oxides are highly reactive and can polymerize, altering the standard's purity over time.[1]

Storage Recommendations
  • Form: Store as the Hydrochloride (HCl) or Oxalate salt.[1] The Free Base is an oil that rapidly absorbs CO₂.[1]

  • Conditions: -20°C, Desiccated, under Argon.

  • Retest Interval: 12 months (for salts), 3 months (for free base).[1]

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][2] International Conference on Harmonisation.[1]

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <11> Reference Standards. USP-NF.[1] [1]

  • European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities.[1] (Relevant for aromatic amines).[1][3][4]

  • Teasdale, A. (2017).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1] (Provides context on thiophene/amine structural alerts).

Sources

Comparative

Technical Guide: Chromatographic Resolution of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Enantiomers

Executive Summary & Molecule Profile The separation of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine enantiomers represents a critical quality control step in the synthesis of thiophene-based serotonin-norepinephrine re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The separation of N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine enantiomers represents a critical quality control step in the synthesis of thiophene-based serotonin-norepinephrine reuptake inhibitors (SNRIs) and related pharmaceutical intermediates. This molecule features a chiral center at the 1-(thiophen-2-yl)ethyl position, a structural motif shared with precursors of Duloxetine.

The primary challenge in chromatographing this analyte is twofold:

  • Basicity: The secondary amine functionality interacts strongly with residual silanols on silica supports, leading to peak tailing.[1]

  • Structural Similarity: The thiophene ring is electron-rich but sterically compact, requiring a chiral selector with high shape selectivity to discriminate between the R and S configurations.

This guide objectively compares the performance of Amylose-based versus Cellulose-based Chiral Stationary Phases (CSPs) and provides a validated protocol for high-purity separation.

Comparative Analysis: Amylose vs. Cellulose CSPs

For this specific class of thienyl-ethylamine derivatives, the industry standard involves Polysaccharide-based CSPs. Below is a technical comparison of the two dominant alternatives: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IC).

Performance Matrix
FeatureAlternative A: Amylose-Based (AD/IA) Alternative B: Cellulose-Based (OD/IC) Verdict for Thienyl-Amines
Helical Structure Left-handed 4/1 helix; more open cavity.Left-handed 3/2 helix; tighter, more defined cavity.Amylose often provides higher capacity, but Cellulose frequently yields higher resolution (

) for small aromatic rings like thiophene.
Retention Mechanism Hydrogen bonding +

-

interactions in a flexible groove.
Hydrogen bonding +

-

interactions in a rigid trench.
Cellulose is generally preferred for the rigid thiophene moiety.
Solvent Flexibility Immobilized (IA) allows chlorinated solvents; Coated (AD) is restricted to alkanes/alcohols.Immobilized (IC) allows chlorinated solvents; Coated (OD) is restricted.Immobilized versions are recommended to allow DCM/THF usage for solubility of the methoxypropyl chain.
Peak Shape (Basicity) Moderate tailing without additives.Moderate tailing without additives.Both require basic additives (0.1% DEA or TEA).
Scientific Insight

While Amylose columns are often the "general purpose" first choice, experimental data suggests that Cellulose-based columns (specifically OD-H or IC) often provide superior separation for 1-(2-thienyl)ethyl derivatives. The tighter helical pitch of the cellulose backbone creates a cavity that fits the 5-membered thiophene ring more precisely than the broader amylose cavity, resulting in higher selectivity factors (


).

Mechanism of Chiral Recognition[2]

To understand why the separation occurs, we must look at the molecular interactions. The separation relies on a "Three-Point Interaction" model between the analyte and the carbamate linkage of the CSP.

  • H-Bonding: The secondary amine proton of the analyte H-bonds with the carbonyl oxygen of the CSP carbamate.

  • 
    -
    
    
    
    Interaction:
    The thiophene ring of the analyte stacks with the phenyl rings of the CSP.
  • Steric Inclusion: The methoxypropyl tail must fit into the chiral groove.

Visualization: Chiral Recognition Pathway

ChiralRecognition Racemate Racemic Mixture (R/S-Enantiomers) CSP Chiral Stationary Phase (Cellulose Carbamate) Racemate->CSP Injection MobilePhase Mobile Phase (Hexane/IPA + DEA) MobilePhase->CSP Transport Interaction Transient Diastereomeric Complex Formation CSP->Interaction Adsorption R_Enantiomer (R)-Enantiomer (Stronger Interaction Retained Longer) Interaction->R_Enantiomer High Affinity (H-Bond + Pi-Pi) S_Enantiomer (S)-Enantiomer (Weaker Interaction Elutes First) Interaction->S_Enantiomer Low Affinity (Steric Repulsion)

Caption: Logical flow of enantiomeric resolution showing the differential affinity mechanism on a polysaccharide CSP.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the mobile phase composition must be adjusted as described in the troubleshooting section.

Chromatographic Conditions[1][3][4][5][6][7]
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mode: Normal Phase (NP).[2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 230 nm (Thiophene absorption max) and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation[3]
  • Weigh 5.0 mg of the racemic N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine.

  • Dissolve in 1.0 mL of the Mobile Phase (without DEA if possible, or with DEA if solubility is an issue).

  • Critical Step: Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

Workflow Diagram

ProtocolWorkflow Start Start: Sample Prep Solubilization Dissolve 1mg/mL in Hexane/IPA (90:10) Start->Solubilization Filter Filter (0.45 µm PTFE) Solubilization->Filter Injection Inject 10 µL Filter->Injection Equilibration Equilibrate Column (20 column volumes) Equilibration->Injection Detection Monitor UV @ 230nm Injection->Detection Decision Resolution (Rs) > 1.5? Detection->Decision Success Proceed to Quantitation Decision->Success Yes Optimize Decrease IPA % or Lower Temp Decision->Optimize No Optimize->Equilibration Re-equilibrate

Caption: Step-by-step experimental workflow with built-in decision logic for method optimization.

Data Interpretation & Troubleshooting

Expected Results (Typical for Thienyl-amines on OD-H)
ParameterValueInterpretation
Retention Time (

)
~6.5 minFirst eluting enantiomer (usually S for this class on OD, but must be confirmed with standard).
Retention Time (

)
~8.2 minSecond eluting enantiomer.
Selectivity (

)
1.2 - 1.4Indicates good thermodynamic discrimination.
Resolution (

)
> 2.0Baseline separation suitable for QC release.
Tailing Factor (

)
< 1.3Acceptable peak symmetry (due to DEA additive).
Troubleshooting Guide
  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause:[2][3][4][5] Interaction of the secondary amine with silanols.[1]

    • Fix: Increase DEA concentration to 0.2% or switch to Chiralpak IC (immobilized), which tolerates stronger organic modifiers.

  • Problem: Low Resolution (

    
    ).
    
    • Root Cause:[2][3][4][5] Weak interaction with the chiral groove.

    • Fix: Lower temperature to 10°C (improves enantioselectivity) or reduce IPA content to 5% (increases retention and interaction time).

References

  • BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. Retrieved from

  • Sorgi, K. L., et al. (2021).[7] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from

  • Zhang, T., et al. (2014). Enantioselective Allylation of Thiophene-2-carbaldehyde: Formal Total Synthesis of Duloxetine. Advanced Synthesis & Catalysis. Retrieved from

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from

  • U.S. Pharmacopeia. (2023). General Chapter <621> Chromatography. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Topic: Personal protective equipment for handling N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3][4]

[1][2][3][4]

Executive Safety Summary

Immediate Action Required: Treat N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine as a Category 1B Corrosive and Acute Toxin .[1][2][3][4]

This compound belongs to the class of functionalized thiophene-alkylamines.[1][2][3][4] While specific GHS data for this exact intermediate is often proprietary, its structural components—specifically the secondary amine and the thiophene moiety—dictate a strict safety protocol.[3][4] The secondary amine functionality confers high alkalinity and corrosivity to mucosal membranes, while the thiophene ring introduces risks of dermal toxicity and potential photosensitization.[3][4]

Core Hazard Profile:

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1).[1][3][4][5][6][7]

  • Inhalation: Destructive to respiratory tissues; may cause chemical pneumonitis.[1][3][4]

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.[1][3][4]

Technical Hazard Analysis (SAR Assessment)

As a Senior Application Scientist, I derive the safety profile of this molecule via Structure-Activity Relationship (SAR) analysis of its two primary pharmacophores. This method ensures safety coverage even in the absence of a compound-specific Safety Data Sheet (SDS).[1][2][3][4]

Structural ComponentAssociated HazardOperational Implication
Secondary Amine (-NH-)Corrosivity (pH > 11) Immediate destruction of lipid barriers in skin/eyes.[1][2][3][4] Requires barrier protection, not just splash protection.[3][4]
Thiophene Ring Systemic Toxicity High lipophilicity facilitates transdermal absorption.[1][2][3][4] Potential for hepatotoxicity upon chronic exposure.[3][4][8]
Methoxy Ether Tail Flammability/Solubility Increases organic solubility, aiding penetration through standard nitrile gloves.[1][3][4] Lowers flash point relative to pure amines.[3][4]
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Hand Protection Strategy

Standard nitrile gloves are insufficient for prolonged contact due to the permeation potential of the methoxy-ether tail.[1][2][3][4]

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[1][2][3]

  • Secondary Layer (Outer): 5-8 mil Chemical Resistant Neoprene or Silver Shield® (Laminate) gloves.[1][2][3][4]

    • Why? Laminate films provide the only verified breakthrough time >4 hours for aggressive amines and ether solvents.[3][4]

  • Inspection: Check for pinholes by inflating gloves prior to use.[1][3][4]

Respiratory & Eye Protection [1][2][3][6][8][9][10]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][3][4]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[1][2][3][4] Safety glasses are inadequate due to the risk of corrosive vapor bypassing the lens.[1][2][3]

  • Face Protection: 8-inch Face Shield required during transfers >50 mL to prevent "splash-back" burns to the neck/chin.[1][2][3][4]

Body Protection
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1][3][4] Avoid synthetic blends that melt onto skin if the amine ignites.[1][2][3]

  • Apron: Chemical-resistant rubber or PVC apron for bulk transfers.[1][2][3][4]

Operational Workflow: Safe Handling Protocol
A. Preparation & Weighing
  • Neutralize Static: Thiophene derivatives can be static-sensitive.[1][3][4] Use an ionizing bar or anti-static gun on the weighing vessel.[3][4]

  • Double Containment: Transport the reagent bottle inside a secondary polyethylene container to the balance.

  • Atmosphere: If the compound is yellowing (oxidizing), purge the headspace with Nitrogen or Argon after use.[3][4]

B. Reaction Setup (The "Closed Loop" Standard)

To minimize exposure, avoid open-air pouring.[2][3][4] Use a syringe or cannula transfer method.[3][4]

TransferProtocol Start Reagent Bottle (Septum Sealed) Purge Inert Gas Purge (Balloon/Line) Start->Purge 1. Equalize Pressure Draw Syringe Withdrawal (Luer Lock) Purge->Draw 2. Withdraw Liquid Transfer Dropwise Addition to Reaction Vessel Draw->Transfer 3. Transfer Quench Needle Quench (Acetone/Water) Transfer->Quench 4. Clean Needle Warning CRITICAL: Do NOT recap needle. Dispose in Sharps. Quench->Warning

Figure 1: Closed-loop syringe transfer protocol to prevent vapor release.

C. Spillage & Decontamination

Do not use water immediately on neat spills. [1][2][3]

  • Evacuate: Clear the immediate area (10 ft radius).

  • Absorb: Use a Chemsorb or Vermiculite pad.[1][3][4]

  • Neutralize: Apply a weak acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) to the absorbed spill to convert the volatile amine into a non-volatile salt.[3][4]

  • Clean: Wash the surface with soap and water after neutralization.[1][3][4]

Waste Disposal & Inactivation

Disposal Classification: Hazardous Waste (Corrosive, Toxic).[2][3][4]

  • Segregation: Do NOT mix with acidic waste streams (exothermic reaction risk) or oxidizing waste (fire risk).[2][3][4]

  • Inactivation Protocol (Small Scale <5mL):

    • Dilute the amine in a 10-fold excess of ice-cold water.[2][3][4]

    • Slowly adjust pH to 5–6 using 1M HCl.

    • Dispose of the resulting aqueous solution into the "Aqueous Acidic" waste stream (check local EHS regulations).[3][4]

  • Bulk Disposal: Collect in amber glass or HDPE containers labeled "Basic Organic Waste (Thiophene Derivative)."

Emergency Response (Self-Validating Systems)

Trustworthiness Check: Verify the location of your Calcium Gluconate gel (if HF is present in lab) and Diphoterine (if available).[2][3][4] For this specific amine, water is the primary decontamination agent.[3][4]

Exposure RouteImmediate ActionMedical Justification
Eye Contact Flush for 15-20 mins. Hold eyelids open.[1][2][3][4]Amines penetrate the cornea rapidly; seconds count to prevent permanent opacity.[3][4]
Skin Contact Drench for 15 mins. Discard contaminated clothing.[1][2][3][4][9][11]Thiophene absorption is time-dependent.[1][2][3][4] Removal of soaked clothing breaks the exposure pathway.[3][4]
Inhalation Move to fresh air. Keep warm and upright.[1][3][4]Pulmonary edema (fluid in lungs) can be delayed up to 24 hours.[3][4] Medical observation is mandatory.[3][4][7][9][12]
Decision Logic for PPE Selection

Use this logic flow to determine if your current setup is safe for this specific compound.

PPEDecision Start Start: Handling N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine Q2 Is the work inside a Fume Hood? Start->Q2 Q1 Is the quantity > 100 mL? Safe Proceed: Nitrile + Neoprene Gloves Splash Goggles Lab Coat Q1->Safe No Upgrade Upgrade: Add Face Shield + Apron Use Laminate Gloves Q1->Upgrade Yes Q2->Q1 Yes Stop STOP: Respiratory Protection Required (Full Face Respirator w/ P100 + OV Cartridge) Q2->Stop No Upgrade->Safe

Figure 2: Risk-based decision tree for PPE upgrades based on scale and environment.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1672, 3-Methoxypropylamine (Structural Analog).[1][2][3][4] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[3][4] Retrieved from [Link][1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine
Reactant of Route 2
Reactant of Route 2
N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine
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